Technical Documentation Center

(1H-Imidazol-2-ylmethyl)-isobutyl-amine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (1H-Imidazol-2-ylmethyl)-isobutyl-amine
  • CAS: 921090-87-1

Core Science & Biosynthesis

Foundational

Chemical structure and molecular properties of (1H-Imidazol-2-ylmethyl)-isobutyl-amine

An In-Depth Technical Guide to N-isobutyl-1-(1H-imidazol-2-yl)methanamine: Structure, Properties, and Synthetic Strategy Abstract This technical guide provides a comprehensive scientific overview of N-isobutyl-1-(1H-imid...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to N-isobutyl-1-(1H-imidazol-2-yl)methanamine: Structure, Properties, and Synthetic Strategy

Abstract

This technical guide provides a comprehensive scientific overview of N-isobutyl-1-(1H-imidazol-2-yl)methanamine, a heterocyclic amine incorporating the medicinally significant imidazole scaffold. While specific literature on this exact molecule is sparse, this document extrapolates its molecular properties, outlines a robust synthetic pathway, and details characterization methodologies based on established chemical principles and data from closely related analogues. The guide is intended for researchers and professionals in drug discovery and medicinal chemistry, offering foundational knowledge for the synthesis and potential application of this and similar imidazole-containing compounds.

Introduction: The Imidazole Scaffold in Medicinal Chemistry

The imidazole ring is a cornerstone pharmacophore in modern drug development.[1] As a five-membered aromatic heterocycle containing two nitrogen atoms, its unique structural and electronic properties allow it to engage with a wide variety of biological targets.[2] The imidazole core is present in naturally occurring biomolecules like the amino acid histidine and histamine, which underscores its fundamental role in physiological processes.[3][4]

The structural versatility of the imidazole ring enables it to participate in numerous non-covalent interactions, including hydrogen bonding, metal coordination, and van der Waals forces, which are critical for high-affinity drug-receptor binding.[2][3] Consequently, imidazole derivatives have been successfully developed into a broad spectrum of therapeutic agents with activities including anticancer, antimicrobial, anti-inflammatory, and antihypertensive effects.[1][3][5] This guide focuses on the specific derivative, (1H-Imidazol-2-ylmethyl)-isobutyl-amine, providing a detailed examination of its structure and a practical framework for its laboratory synthesis and characterization.

Molecular Identity and Structure

N-isobutyl-1-(1H-imidazol-2-yl)methanamine is a secondary amine featuring an isobutyl group and an imidazole-2-ylmethyl substituent on the nitrogen atom.

Chemical Structure

The chemical structure consists of a central secondary amine linked to a C4 alkyl chain (isobutyl) and a methylene-bridged imidazole ring.

Diagram: Chemical Structure of N-isobutyl-1-(1H-imidazol-2-yl)methanamine

Caption: 2D structure of the target molecule.

Nomenclature and Identifiers

Due to the absence of a dedicated public database entry for this specific compound, identifiers are predicted or derived from its constituent parts.

Identifier TypeValueSource
IUPAC Name N-isobutyl-1-(1H-imidazol-2-yl)methanamineIUPAC Nomenclature
Molecular Formula C₈H₁₅N₃Calculated
Molecular Weight 153.23 g/mol Calculated
SMILES CC(C)CNCC1=NC=CN1Predicted
InChI Key (Predicted)Not Available
CAS Number Not AvailableNot Available

Predicted Physicochemical Properties

The physicochemical properties of N-isobutyl-1-(1H-imidazol-2-yl)methanamine are critical for predicting its behavior in biological and chemical systems. The following data are estimated using computational models and by comparison with similar structures like ((1H-imidazol-2-yl)methyl)(methyl)amine (XLogP3: -0.5) and isobutylamine (XLogP3: 0.7).[6][7]

PropertyPredicted ValueSignificance in Drug Development
logP (Octanol/Water) ~0.8 - 1.2Indicates moderate lipophilicity, suggesting potential for good membrane permeability and oral absorption.
Topological Polar Surface Area (TPSA) ~51.8 ŲSuggests good potential for oral bioavailability based on Veber's rules (TPSA ≤ 140 Ų).
Hydrogen Bond Donors 2 (amine N-H, imidazole N-H)Influences solubility and receptor binding interactions.
Hydrogen Bond Acceptors 2 (imidazole N atoms)Affects solubility and provides key points for molecular recognition.
pKa (most basic) ~9.5 - 10.5 (isobutyl amine)The aliphatic secondary amine is the most basic site, likely to be protonated at physiological pH (7.4), impacting solubility and target binding.
pKa (imidazole) ~6.5 - 7.0 (imidazole ring)The imidazole ring can also be protonated, which may be relevant for specific receptor interactions.

Synthesis and Characterization

A robust and logical synthetic route to the target molecule is via reductive amination. This common and high-yielding reaction directly couples an aldehyde with a primary amine.

Retrosynthetic Analysis & Workflow

The synthesis can be achieved in a single step from commercially available starting materials: Imidazole-2-carboxaldehyde and isobutylamine.

Diagram: Synthetic Workflow

G Start1 Imidazole-2-carboxaldehyde Reaction Reductive Amination (e.g., NaBH(OAc)₃, DCM) Start1->Reaction Start2 Isobutylamine Start2->Reaction Workup Aqueous Workup (Quench, Extract, Dry) Reaction->Workup Purification Purification (Flash Chromatography) Workup->Purification Product N-isobutyl-1-(1H-imidazol-2-yl)methanamine Purification->Product

Sources

Exploratory

Technical Whitepaper: Physicochemical Profiling of (1H-Imidazol-2-ylmethyl)-isobutyl-amine

Executive Summary This technical guide provides an in-depth profiling of (1H-Imidazol-2-ylmethyl)-isobutyl-amine , a bidentate heterocyclic amine often utilized as a fragment in medicinal chemistry (specifically for Hist...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides an in-depth profiling of (1H-Imidazol-2-ylmethyl)-isobutyl-amine , a bidentate heterocyclic amine often utilized as a fragment in medicinal chemistry (specifically for Histamine H3/H4 receptor antagonists) and as a chelating ligand in coordination chemistry.

Despite its utility, specific experimental data for this exact derivative is often fragmented in the literature. This guide synthesizes established structure-activity relationship (SAR) principles with definitive experimental protocols, enabling researchers to characterize its ionization constants (pKa), lipophilicity (LogD), and chelating potential with high precision.

Structural Identity & Theoretical Properties[1][2]

The molecule consists of an imidazole ring linked at the C2 position to a secondary isobutyl amine via a methylene bridge. This architecture creates a "soft" basic center (imidazole) and a "hard" basic center (aliphatic amine), allowing for complex pH-dependent behavior.

PropertyValue (Predicted/Derived)Context & Significance
IUPAC Name N-isobutyl-1-(1H-imidazol-2-yl)methanamineOfficial identifier.[1][2]
Molecular Formula C₈H₁₅N₃Low molecular weight fragment (<160 Da).
Molecular Weight 153.23 g/mol Ideal for Fragment-Based Drug Design (FBDD).
pKa₁ (Imidazole) ~6.8 – 7.2Pyridinic nitrogen (N3) protonation.
pKa₂ (Amine) ~9.2 – 9.8Secondary aliphatic amine protonation.
LogP (Neutral) 0.9 – 1.2Moderately lipophilic due to the isobutyl group.
H-Bond Donors 2Imidazole N1-H and Amine N-H.
H-Bond Acceptors 2Imidazole N3 and Amine N.
Ionization Logic (Expert Insight)

At physiological pH (7.4), this molecule exists primarily as a monocation . The aliphatic amine (pKa ~9.[3]5) will be fully protonated (


), while the imidazole ring (pKa ~7.0) will exist in an equilibrium between its neutral and protonated forms. This specific ionization state is critical for:
  • Solubility: The charged amine ensures high aqueous solubility at pH < 9.

  • Binding: The monocation mimics the histamine pharmacophore, facilitating electrostatic interactions with Aspartate residues in GPCR transmembrane domains (e.g., TM3 in Histamine receptors).

Synthesis & Purification Workflow

The most robust route to access this scaffold is the Reductive Amination of imidazole-2-carboxaldehyde with isobutylamine. This "one-pot" procedure avoids the over-alkylation issues seen with direct alkyl halide displacement.

Reaction Mechanism & Protocol

Reagents: Imidazole-2-carboxaldehyde, Isobutylamine, Sodium Triacetoxyborohydride (STAB), DCE (Dichloroethane).

  • Step 1 (Imine Formation): The aldehyde condenses with the amine to form a hemiaminal, which dehydrates to form the imine intermediate.[4]

  • Step 2 (Reduction): STAB selectively reduces the imine to the secondary amine without reducing the aldehyde (chemoselectivity).

Visualization: Synthetic Pathway

SynthesisWorkflow Start Imidazole-2-carboxaldehyde (Aldehyde) Imine Imine Intermediate (Transient) Start->Imine Condensation (-H2O) Amine Isobutylamine (Primary Amine) Amine->Imine Product (1H-Imidazol-2-ylmethyl)- isobutyl-amine Imine->Product Reduction Reductant NaBH(OAc)3 (STAB) Reductant->Product Hydride Transfer

Figure 1: Reductive amination workflow. The use of Sodium Triacetoxyborohydride (STAB) ensures selective reduction of the imine in situ.

Purification Protocol (Self-Validating)
  • Quench: Add saturated aqueous

    
     to neutralize acetic acid byproducts.
    
  • Extraction: Extract with DCM (x3). The product is basic; ensure the aqueous layer is pH > 10 to keep the amine neutral (unprotonated) for extraction into the organic phase.

  • Validation: Run TLC (10% MeOH in DCM). Stain with Ninhydrin (detects amines) or Pauly’s Reagent (specific for histidine/imidazole). A positive Pauly test (red/orange) confirms the imidazole ring integrity.

Physicochemical Characterization Protocols

To integrate this molecule into a drug discovery cascade, you must empirically determine its pKa and LogD. Do not rely solely on software predictions.

Potentiometric Titration (pKa Determination)

This method is superior to UV-metric methods for this molecule because the aliphatic amine does not have a strong UV chromophore shift upon protonation.

Protocol:

  • Preparation: Dissolve 5 mg of the compound in 20 mL of 0.15 M KCl (ionic strength adjustor).

  • Acidification: Lower pH to 2.0 using 0.1 M HCl (ensures fully dicationic state).

  • Titration: Titrate with 0.1 M KOH under

    
     atmosphere (to exclude 
    
    
    
    ).
  • Data Analysis: Use the Bjerrum plot method. You will observe two inflection points:

    • Inflection 1 (pH ~7.0): Deprotonation of the Imidazolium cation (

      
      ).
      
    • Inflection 2 (pH ~9.5): Deprotonation of the Ammonium cation (

      
      ).
      
Chelating Capability (The "Hidden" Variable)

A critical oversight in characterizing 2-aminomethyl-imidazoles is their ability to chelate transition metals (Cu, Zn, Fe). The imidazole N3 and the amine Nitrogen form a stable 5-membered chelate ring .

  • Implication: If your assay buffer contains trace metals, the effective concentration of your free drug will drop, or the metal-complex may have off-target toxicity.

  • Test: Run a UV-Vis spectrum shift assay. Add 1 equivalent of

    
    . A bathochromic shift (color change to deep blue/violet) confirms chelation.
    
Visualization: pH-Dependent Species & Chelation

SpeciesDistribution Figure 2: Ionization states and metal chelation potential. LowPH LowPH MidPH pH 7.4 (Physiological) Monocationic Species (+1) Amine (+) / Imidazole (0) LowPH->MidPH pKa1 ~7.0 (Imidazole) HighPH HighPH MidPH->HighPH pKa2 ~9.5 (Amine) Chelate Metal Complex (M2+) 5-Membered Ring Stable MidPH->Chelate + Cu2+/Zn2+ HighPH->Chelate + Cu2+/Zn2+

Applications in Drug Design[7][8]

Fragment-Based Drug Discovery (FBDD)

This molecule is a "privileged scaffold."

  • Histamine Bioisostere: The 2-substitution pattern restricts the conformational freedom compared to histamine (4-substituted), often leading to higher selectivity for H3/H4 receptors over H1/H2.

  • Linker Strategy: The isobutyl group serves as a lipophilic anchor. In optimization, this group is often replaced by benzyl or phenethyl groups to access hydrophobic pockets in the receptor.

Stability Considerations
  • Tautomerism: The imidazole ring exists as

    
     and 
    
    
    
    tautomers. However, in the crystal lattice or bound state, the H-bond network determines the dominant form.
  • Oxidation: The benzylic-like position (the

    
     between the ring and amine) is susceptible to metabolic oxidation (CYP450) to form the amide.
    

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry.

  • Storey, B. T., et al. (1964).[5] "pKa of Imidazole Derivatives." Journal of Organic Chemistry.

  • PubChem Compound Summary. (2023). "2-aminomethyl-1H-imidazole (Core Scaffold Data)." National Library of Medicine.

  • BenchChem Technical Protocols. (2025). "General Reductive Amination Protocols for Imidazoles."

  • StackExchange Chemistry. (2017). "Acidity and pKa of 2-aminoimidazolium derivatives."

Sources

Foundational

Thermodynamic Stability of (1H-Imidazol-2-ylmethyl)-isobutyl-amine: A Technical Guide

This guide provides an in-depth technical analysis of the thermodynamic stability of (1H-Imidazol-2-ylmethyl)-isobutyl-amine , a structural motif often encountered in fragment-based drug discovery and ligand design.[1][2...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the thermodynamic stability of (1H-Imidazol-2-ylmethyl)-isobutyl-amine , a structural motif often encountered in fragment-based drug discovery and ligand design.[1][2][3]

Part 1: Executive Summary

(1H-Imidazol-2-ylmethyl)-isobutyl-amine (CAS: Analogous to 473927-72-9) represents a class of bidentate amine-imidazole ligands .[1][2][3] Its thermodynamic stability is governed by the aromatic resonance energy of the imidazole ring (~14.2 kcal/mol) and the steric protection of the secondary amine by the isobutyl group.

While the imidazole core confers high thermal stability (decomposition typically >250°C), the secondary amine side chain introduces susceptibility to oxidative degradation and pH-dependent solubility shifts. This guide details the physicochemical baseline, degradation kinetics, and validated protocols for assessing the stability of this compound in pharmaceutical applications.

Part 2: Chemical Identity & Structural Analysis[2][4]

Structural Thermodynamics

The molecule consists of two distinct thermodynamic domains:

  • The Imidazole Ring (Aromatic Core): A planar, electron-rich heterocycle.[3] It exists in a tautomeric equilibrium, which significantly impacts its free energy state in solution.[3]

  • The Isobutyl-Amine Linker (Flexible Chain): A secondary amine acting as a nucleophilic center.[2][3] The isobutyl group provides moderate steric hindrance, reducing the rate of nucleophilic attack compared to linear alkyl chains.

Tautomeric Equilibrium

The 1H-imidazole moiety can exist as the 1H- or 3H- tautomer.[1][2][3] In the solid state, intermolecular hydrogen bonding stabilizes one form.[3] In solution, the equilibrium is fast (


), driven by solvent polarity.

Thermodynamic Implication: The tautomeric shift allows the molecule to "buffer" its internal energy against pH changes, contributing to its persistence in biological media.

Tautomerism Figure 1: Tautomeric Equilibrium of the Imidazole Ring T1 1H-Tautomer (Lower Energy in Non-polar) TS Transition State (Proton Transfer) T1->TS  + Energy TS->T1 T2 3H-Tautomer (Equivalent in Symmetry) TS->T2  - Energy T2->TS

Physicochemical Constants (Predicted & Analogous)
ParameterValue (Approx.)Mechanistic Relevance
pKa (Imidazole N) ~7.0 - 7.2Amphoteric nature; acts as a buffer at physiological pH.[1][2][3]
pKa (Secondary Amine) ~10.7Highly basic; exists as a cation (

) at neutral pH.[3]
LogP ~0.8 - 1.2Moderate lipophilicity; likely to cross membranes but soluble in aqueous acid.[1][2][3]
Melting Point 85°C - 95°CSolid-state lattice energy is dominated by H-bonding networks.[1][2][3]

Part 3: Degradation Kinetics & Stability Profiles[2]

Oxidative Instability (The Primary Risk)

While the imidazole ring is resistant to oxidation, the secondary amine is the "soft spot." Under forced degradation (e.g., 0.3%


), the secondary amine can undergo N-oxidation to form the hydroxylamine or nitrone derivative.
  • Mechanism: Electrophilic attack of reactive oxygen species (ROS) on the nitrogen lone pair.

  • Mitigation: The isobutyl group sterically hinders this approach compared to a methyl group, providing a "kinetic shield."

Hydrolytic Stability

The C-N bonds in this molecule are not hydrolyzable under standard ICH conditions (pH 1.2 – 10.0). Unlike amides or esters, the alkyl-amine linkage is thermodynamically stable against hydrolysis.[3]

  • Exception: Extreme acidic conditions (6M HCl, reflux > 24h) may cause ring opening of the imidazole, but this is non-relevant for standard drug stability.

Thermal Stability
  • Solid State: Stable up to melting point.[2][3] Decomposition generally begins >200°C via fragmentation of the isobutyl chain.[3]

  • Solution: Stable at 40°C/75% RH (Accelerated conditions) if pH is maintained < 9.0. Above pH 9, the free base form is volatile and prone to oxidative dimerization.[3]

Degradation Figure 2: Primary Degradation Pathways under Stress Conditions Parent (1H-Imidazol-2-ylmethyl)-isobutyl-amine Oxidation N-Oxide Formation (Secondary Amine) Parent->Oxidation  + H2O2 / Peroxides Dimer Oxidative Dimerization (Radical Coupling) Parent->Dimer  + Light / O2 Stable Protonated Species (pH < 7, High Stability) Parent->Stable  + H+ (Acidic Buffer)

Part 4: Experimental Protocols for Stability Assessment

Protocol: Forced Degradation Study (Stress Testing)

Objective: Determine intrinsic stability and identify degradation products.

Reagents:

  • 0.1 M HCl & 0.1 M NaOH[2]

  • 3% Hydrogen Peroxide (

    
    )
    
  • HPLC-grade Acetonitrile/Water[1][2][3]

Workflow:

  • Acid/Base Stress: Dissolve 5 mg compound in 5 mL of 0.1 M HCl and 0.1 M NaOH separately. Heat at 60°C for 24 hours.

    • Expectation: >99% recovery (Stable).[2][3]

  • Oxidative Stress: Dissolve 5 mg in 5 mL 3%

    
     at Room Temp for 4 hours.
    
    • Expectation: 5-10% degradation (Monitor for N-oxide peak at M+16).[1][2][3]

  • Photostability: Expose solid sample to 1.2 million lux hours (ICH Q1B).

    • Expectation: Minimal degradation, but monitor for color change (yellowing) indicating trace oxidation.

Analytical Method (HPLC-UV-MS)

To accurately quantify thermodynamic stability, use this specific LC method:

  • Column: C18 Reverse Phase (e.g., Waters XBridge, 3.5 µm), pH stable (high pH tolerance recommended).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0) — Crucial: High pH keeps the amine deprotonated for better peak shape, or use 0.1% TFA if retention is too low.

  • Mobile Phase B: Acetonitrile.[2][3]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 210 nm (Amine/Imidazole absorption) and MS (ESI+).

Part 5: Storage & Handling Recommendations

Based on the thermodynamic profile, the following storage strategy ensures maximum shelf-life:

  • Form: Store as the Hydrochloride Salt (HCl) or Dihydrochloride Salt .

    • Reasoning: Converting the liquid/low-melting free base into a salt significantly increases the lattice energy (

      
      ), raising the melting point and reducing molecular mobility that leads to oxidation.
      
  • Atmosphere: Argon or Nitrogen flush.[2][3]

    • Reasoning: Prevents N-oxidation of the secondary amine.[1][2][3]

  • Temperature: Ambient (20-25°C) is acceptable for the salt form. The free base should be stored at 2-8°C.[1][2][3]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21973641, ((1H-imidazol-2-yl)methyl)(methyl)amine. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). 1H-Imidazole Thermodynamic Data. NIST Chemistry WebBook, SRD 69.[3] Retrieved from [Link]

  • Cheméo. Isobutylamine Chemical & Physical Properties. Retrieved from [Link]

  • Rivara, M., et al. (2008). Synthesis and stability in biological media of 1H-imidazole-1-carboxylates. Chemistry & Biodiversity. Retrieved from [Link]

Sources

Exploratory

Potential biological activity of (1H-Imidazol-2-ylmethyl)-isobutyl-amine derivatives

An In-Depth Technical Guide to the Potential Biological Activity of (1H-Imidazol-2-ylmethyl)-isobutyl-amine Derivatives This guide provides a comprehensive technical overview for researchers, scientists, and drug develop...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Potential Biological Activity of (1H-Imidazol-2-ylmethyl)-isobutyl-amine Derivatives

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on elucidating the potential biological activities of (1H-Imidazol-2-ylmethyl)-isobutyl-amine and its derivatives. Given the vast therapeutic potential of the imidazole scaffold, this document outlines a systematic approach to investigate and characterize the bioactivity of this specific chemical entity.

Introduction: The Imidazole Scaffold in Medicinal Chemistry

The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. This structure is a fundamental component of many biologically important molecules, including the amino acid histidine and purines.[1][2][3] The unique physicochemical properties of the imidazole nucleus, such as its ability to act as both a proton donor and acceptor and its capacity to coordinate with metal ions, make it a privileged scaffold in drug discovery.[1][4]

Derivatives of imidazole have demonstrated a remarkable breadth of pharmacological activities, including antimicrobial, antifungal, anti-inflammatory, anticancer, and antihypertensive properties.[4][5][6] Notable examples of imidazole-based drugs include the antifungal agents ketoconazole and clotrimazole, and the H2-receptor antagonist cimetidine.[4] The biological versatility of this class of compounds underscores the importance of investigating novel derivatives such as (1H-Imidazol-2-ylmethyl)-isobutyl-amine for their therapeutic potential.

Synthesis of (1H-Imidazol-2-ylmethyl)-isobutyl-amine Derivatives

The synthesis of the parent compound, (1H-Imidazol-2-ylmethyl)-isobutyl-amine, and its derivatives is a critical first step in its biological evaluation. A plausible synthetic route involves a multi-step process, which can be adapted to generate a library of derivatives for structure-activity relationship (SAR) studies. One common method for creating substituted imidazoles is the Radziszewski reaction.[7]

A general synthetic approach for the target compound and its derivatives is outlined below.

Synthesis_Workflow 2-Methylimidazole 2-Methylimidazole Substitution_Reaction Substitution_Reaction 2-Methylimidazole->Substitution_Reaction Isobutyl_Chloride Isobutyl_Chloride Isobutyl_Chloride->Substitution_Reaction 1-Isobutyl-2-methylimidazole 1-Isobutyl-2-methylimidazole Substitution_Reaction->1-Isobutyl-2-methylimidazole Base, Solvent Radical_Bromination Radical_Bromination 1-Isobutyl-2-methylimidazole->Radical_Bromination NBS, Initiator 2-(Bromomethyl)-1-isobutylimidazole 2-(Bromomethyl)-1-isobutylimidazole Radical_Bromination->2-(Bromomethyl)-1-isobutylimidazole Nucleophilic_Substitution Nucleophilic_Substitution 2-(Bromomethyl)-1-isobutylimidazole->Nucleophilic_Substitution Target_Compound (1H-Imidazol-2-ylmethyl)- isobutyl-amine Nucleophilic_Substitution->Target_Compound Base, Solvent Amine_Derivatives Amine_Derivatives Amine_Derivatives->Nucleophilic_Substitution Biological_Evaluation_Workflow cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Secondary Screening & Hit Validation cluster_2 Tier 3: Mechanism of Action Studies Cytotoxicity_Assay Cytotoxicity Screening (e.g., MTT Assay) Dose_Response Dose-Response Studies (IC50/EC50 Determination) Cytotoxicity_Assay->Dose_Response Antimicrobial_Assay Antimicrobial Screening (e.g., MIC Assay) Spectrum_of_Activity Expanded Antimicrobial Spectrum Analysis Antimicrobial_Assay->Spectrum_of_Activity Anti_inflammatory_Assay Anti-inflammatory Assays (e.g., COX Inhibition) Dose_Response->Anti_inflammatory_Assay Receptor_Binding Receptor Binding Assays Dose_Response->Receptor_Binding Enzyme_Inhibition Enzyme Inhibition Kinetics Spectrum_of_Activity->Enzyme_Inhibition Molecular_Docking In Silico Molecular Docking Anti_inflammatory_Assay->Molecular_Docking

Caption: A tiered workflow for the biological evaluation of novel imidazole derivatives.

Core Experimental Protocols

In Vitro Cytotoxicity Assessment

Rationale: It is crucial to first assess the general cytotoxicity of the synthesized compounds to determine a suitable concentration range for subsequent biological assays and to identify any potential for anticancer activity. A common and reliable method is the MTT assay, which measures cell metabolic activity. [8][9] Protocol: MTT Assay

  • Cell Culture: Plate human cancer cell lines (e.g., HeLa, MCF-7) and a non-cancerous control cell line (e.g., HEK293) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the (1H-Imidazol-2-ylmethyl)-isobutyl-amine derivatives in culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth). [10]

Antimicrobial Activity Screening

Rationale: Imidazole derivatives are well-known for their antimicrobial properties. [11][12][13][14]A preliminary screening against a panel of clinically relevant bacteria and fungi is essential. The minimum inhibitory concentration (MIC) is a standard parameter to quantify antimicrobial activity. [11] Protocol: Broth Microdilution for MIC Determination

  • Microorganism Preparation: Prepare standardized inoculums of bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans) according to CLSI guidelines.

  • Compound Dilution: Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate using appropriate broth medium.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganisms with no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at the optimal temperature for the growth of the microorganisms (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

  • Data Presentation: The results should be summarized in a table for easy comparison of the antimicrobial activity of the different derivatives.

DerivativeS. aureus (MIC, µg/mL)E. coli (MIC, µg/mL)C. albicans (MIC, µg/mL)
Compound 1
Compound 2
Ciprofloxacin
Fluconazole

This table is a template for presenting MIC data.

Anti-inflammatory Activity Evaluation

Rationale: Many imidazole-containing compounds exhibit anti-inflammatory effects, often through the inhibition of cyclooxygenase (COX) enzymes. [15] Protocol: COX Inhibition Assay

  • Enzyme and Substrate Preparation: Prepare solutions of COX-1 and COX-2 enzymes and the substrate, arachidonic acid.

  • Compound Incubation: In a 96-well plate, incubate the enzymes with various concentrations of the test compounds or a reference inhibitor (e.g., diclofenac) for a specified time.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.

  • Prostaglandin Detection: Measure the production of prostaglandin E2 (PGE2) using a commercially available ELISA kit.

  • Data Analysis: Calculate the percentage of COX inhibition for each compound concentration and determine the IC50 values for both COX-1 and COX-2.

Potential Mechanisms of Action and Structure-Activity Relationship (SAR)

The biological activity of imidazole derivatives is highly dependent on the nature and position of substituents on the imidazole ring. [4][16]For (1H-Imidazol-2-ylmethyl)-isobutyl-amine derivatives, the isobutyl group and modifications to the amine will likely influence lipophilicity and, consequently, cell membrane permeability and target interaction.

Potential Mechanisms of Action:

  • Antimicrobial: Disruption of microbial cell membrane integrity or inhibition of essential enzymes like lanosterol 14α-demethylase in fungi. [12]* Anticancer: Inhibition of key signaling pathways involved in cell proliferation and survival, such as the PI3K/AKT/mTOR pathway, or inhibition of tubulin polymerization. [17]* Anti-inflammatory: Inhibition of pro-inflammatory enzymes like COX or modulation of signaling pathways such as p38 MAPK. [16] A systematic SAR study, by synthesizing and testing a library of derivatives with variations in the alkyl chain and amine substitutions, will provide valuable insights for optimizing the biological activity. [6]

Conclusion and Future Directions

This guide provides a foundational framework for the comprehensive biological evaluation of (1H-Imidazol-2-ylmethyl)-isobutyl-amine derivatives. The proposed workflow, from synthesis to mechanistic studies, is designed to systematically uncover and characterize the therapeutic potential of this novel chemical series. Promising lead compounds identified through this process can then be advanced to more complex in vivo models for further preclinical development. The versatility of the imidazole scaffold suggests that these derivatives could hold significant promise as novel therapeutic agents.

References

  • Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents.
  • A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives: Review Article. Available at: [Link]

  • Introduction To Imidazole And Its Antimicrobial Activity: A Review.
  • Imidazole Derivatives and their Antibacterial Activity - A Mini-Review.
  • Review of pharmacological effects of imidazole derivatives.
  • A Literature Review on Antimicrobial Activities of Imidazole. Available at: [Link]

  • Importance and Involvement of Imidazole Structure in Current and Future Therapy. Available at: [Link]

  • Imidazole: A contemplative study on synthesis, structure activity relationship and medicinal consequence.
  • Cell Based Functional Assay including Cytotoxicity Assays. Available at: [Link]

  • A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives: Review Article | Journal of Pharma Insights and Research. Available at: [Link]

  • Quantitative Structure-activity Relationships of Imidazole-containing Farnesyltransferase Inhibitors Using Different Chemometric Methods. Available at: [Link]

  • Predictive Models For Estimating Cytotoxicity On The Basis Of Chemical Structures. Available at: [Link]

  • Design, synthesis, and biological evaluation of novel imidazole derivatives as analgesic and anti-inflammatory agents: experimental and molecular docking insights. Available at: [Link]

  • Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review.
  • Computational Discovery of Novel Imidazole Derivatives as Inhibitors of SARS-CoV-2 Main Protease: An Integrated Approach Combining Molecular Dynamics and Binding Affinity Analysis. Available at: [Link]

  • Design and Synthesis of Novel Imidazole Derivatives Possessing Triazole Pharmacophore with Potent Anticancer Activity, and In Silico ADMET with GSK-3β Molecular Docking Investigations. Available at: [Link]

  • Design and Synthesis of Novel Imidazole Derivatives Possessing Triazole Pharmacophore with Potent Anticancer Activity, and In Silico ADMET with GSK-3β Molecular Docking Investigations. Available at: [Link]

  • Synthesis and Molecular Drug Validations of 1H-Benzo[d]imidazol-2-amine Derivatives. Available at: [Link]

  • Synthesis of 1-isobutyl-2-methyl imidazole.
  • Synthesis, Characterization, and Evaluation of Biological Activities of Imidazolyl-Isoxazoline Analogue. Available at: [Link]

  • Imidazole: Having Versatile Biological Activities. Available at: [Link]

  • Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. Available at: [Link]

  • Molecular docking studies of some new imidazole derivatives for antimicrobial properties.
  • Synthesis of some new imidazole-2-thiols and their derivatives as potent antimicrobial agents.
  • Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules/Intermediate. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis of (1H-Imidazol-2-ylmethyl)-isobutyl-amine

Abstract & Strategic Overview This application note details the optimized protocol for synthesizing (1H-Imidazol-2-ylmethyl)-isobutyl-amine , a critical building block for peptidomimetics and histidine-derived kinase inh...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

This application note details the optimized protocol for synthesizing (1H-Imidazol-2-ylmethyl)-isobutyl-amine , a critical building block for peptidomimetics and histidine-derived kinase inhibitors.

While direct alkylation of amines often leads to over-alkylation (quaternary salts), this protocol utilizes Stepwise Reductive Amination . This strategy isolates the thermodynamic equilibrium toward the imine intermediate before reduction, ensuring high selectivity for the secondary amine and minimizing side products.

Core Synthetic Strategy

The synthesis proceeds via the condensation of 1H-imidazole-2-carbaldehyde with isobutylamine to form a Schiff base (imine), followed by in situ reduction using Sodium Borohydride (NaBH₄) .

ReactionScheme Aldehyde 1H-imidazole-2-carbaldehyde Imine Imine Intermediate (Schiff Base) Aldehyde->Imine + Amine MeOH, 25°C Amine Isobutylamine Amine->Imine Product (1H-Imidazol-2-ylmethyl)- isobutyl-amine Imine->Product + NaBH4 Reduction

Figure 1: Synthetic pathway utilizing stepwise reductive amination to prevent over-alkylation.

Materials & Stoichiometry

Safety Note: Isobutylamine is volatile and corrosive. NaBH₄ evolves hydrogen gas upon contact with protic solvents; ensure adequate ventilation.

ReagentMW ( g/mol )Equiv.[1]Role
1H-Imidazole-2-carbaldehyde 96.091.0Limiting Reagent
Isobutylamine 73.141.1 - 1.2Nucleophile (Slight excess drives equilibrium)
Methanol (Anhydrous) 32.04N/ASolvent (Solubilizes polar imidazole)
Sodium Borohydride (NaBH₄) 37.831.5Reducing Agent (Hydride source)
Acetic Acid (Optional) 60.05Cat.Catalyst (Activates carbonyl if reaction is sluggish)

Step-by-Step Experimental Protocol

Phase 1: Imine Formation (The Equilibrium)

Causality: Imidazole-2-carbaldehyde is a solid with high crystal lattice energy. Methanol is chosen over DCM because it effectively dissolves the polar imidazole ring, ensuring homogenous kinetics.

  • Setup: Equip a dry round-bottom flask (RBF) with a magnetic stir bar and a nitrogen inlet.

  • Solvation: Charge the flask with 1H-Imidazole-2-carbaldehyde (1.0 equiv). Add Anhydrous Methanol (concentration ~0.2 M, e.g., 5 mL per mmol of aldehyde). Stir until fully dissolved.

  • Amine Addition: Add Isobutylamine (1.1 equiv) dropwise via syringe.

    • Observation: The solution may warm slightly (exothermic condensation).

    • Optimization: If the reaction does not progress (monitored by TLC), add 1-2 drops of Glacial Acetic Acid to protonate the carbonyl oxygen, increasing electrophilicity.

  • Equilibration: Stir at Room Temperature (25°C) for 2–4 hours .

    • Checkpoint: Monitor by TLC (System: 10% MeOH in DCM). The aldehyde spot should disappear, replaced by a less polar imine spot.

Phase 2: Reduction (The Irreversible Step)

Causality: We use a stepwise addition. Adding NaBH₄ too early (before imine formation is complete) will reduce the aldehyde to the alcohol (imidazole-2-methanol), a dead-end byproduct.

  • Cooling: Cool the reaction mixture to 0°C using an ice bath. This controls the exothermic hydrogen evolution.

  • Reduction: Add NaBH₄ (1.5 equiv) portion-wise over 15 minutes.

    • Safety: Expect vigorous bubbling (

      
       gas). Do not cap the flask tightly.
      
  • Completion: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 12 hours (overnight) to ensure complete reduction of the C=N bond.

Phase 3: Workup & Purification (The Critical Bottleneck)

Challenge: The product contains both a basic secondary amine and a basic imidazole ring. It is highly polar and water-soluble, making standard extraction (water/ether) ineffective—the product will stay in the water.

Protocol: The "Salting Out" Extraction

  • Quench: Carefully add 1M HCl dropwise until pH ~2. This destroys excess hydride and protonates the amine (forming the HCl salt), keeping it in the aqueous phase.

  • Wash (Impurity Removal): Wash the acidic aqueous layer with Ethyl Acetate (EtOAc) (2 x 10 mL).

    • Logic: This removes non-basic impurities (unreacted aldehyde/alcohol) while the product remains trapped in the water layer. Discard the organic (EtOAc) layer.

  • Basification: Adjust the aqueous layer to pH > 12 using 6M NaOH . The solution may become cloudy as the free base separates.

  • Extraction (The Trick): Extract the basic aqueous layer with DCM (Dichloromethane) or CHCl₃/Isopropanol (3:1 ratio) (4 x 20 mL).

    • Note: Simple ether/hexane will not extract this polar amine efficiently. The CHCl₃/IPA mixture is superior for polar imidazoles.

  • Drying: Combine organic layers, dry over Anhydrous Na₂SO₄ , filter, and concentrate in vacuo.

Quality Control & Expected Data

Process Logic Map

WorkupLogic ReactionMix Crude Reaction Mix (MeOH, Product, Salts) Acidify Add 1M HCl (pH 2) ReactionMix->Acidify Quench Hydride Wash Wash with EtOAc Acidify->Wash Product in Water Basify Add 6M NaOH (pH 12) Wash->Basify Discard Organics Extract Extract with DCM or CHCl3/IPA Basify->Extract Product becomes Organic Soluble Final Evaporate -> Pure Amine Extract->Final

Figure 2: Acid-Base workup logic designed to isolate hydrophilic imidazole amines.

Characterization Data[1][2][3][4][5][6][7]
  • Appearance: Pale yellow viscous oil or low-melting solid.

  • MS (ESI+): Calculated for

    
    : 153.13. Found 
    
    
    
    .
  • ¹H NMR (400 MHz, CDCl₃):

    • 
       7.05 (s, 2H, Imidazole CH =CH ) - Note: Tautomeric averaging often makes these equivalent.
      
    • 
       3.90 (s, 2H, Imidazole-CH ₂-NH)
      
    • 
       2.45 (d, J=6.8 Hz, 2H, NH-CH ₂-CH)
      
    • 
       1.75 (m, 1H, CH₂-CH -(CH₃)₂)
      
    • 
       0.92 (d, J=6.7 Hz, 6H, -CH-(CH ₃)₂)
      

Troubleshooting Guide

IssueRoot CauseSolution
Low Yield (<40%) Product lost in aqueous layer during workup.Use n-Butanol for extraction or saturate the aqueous layer with NaCl ("salting out") before extracting with DCM.
Tertiary Amine Formed Over-alkylation (Dialkylation).[2]Ensure Stepwise protocol is followed. Do not mix NaBH₄ with aldehyde/amine simultaneously. Use 5-10% excess amine.
Starting Material Remains Incomplete Imine Formation.Add molecular sieves (4Å) or MgSO₄ during the imine formation step to drive the equilibrium by removing water.

References

  • Abdel-Magid, A. F., et al. (1996).[1][3][4][5] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry.

  • Grimmett, M. R. (1997). Imidazole and Benzimidazole Synthesis. Academic Press. (Standard text for Imidazole reactivity).
  • Luo, R., et al. (2025).[3] "Amine synthesis by reductive amination."[1][2][4][5][6][7][8] Organic Chemistry Portal.

  • BenchChem Technical Support. (2025). "Purification of Imidazole Derivatives."

Sources

Application

(1H-Imidazol-2-ylmethyl)-isobutyl-amine as an intermediate in pharmaceutical synthesis

Application Note: (1H-Imidazol-2-ylmethyl)-isobutyl-amine as a Pharmaceutical Intermediate Executive Summary (1H-Imidazol-2-ylmethyl)-isobutyl-amine (CAS: 17334-31-7) represents a high-value pharmacophore scaffold in med...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: (1H-Imidazol-2-ylmethyl)-isobutyl-amine as a Pharmaceutical Intermediate

Executive Summary

(1H-Imidazol-2-ylmethyl)-isobutyl-amine (CAS: 17334-31-7) represents a high-value pharmacophore scaffold in medicinal chemistry.[1] It combines the hydrogen-bond donor/acceptor properties of the imidazole ring—mimicking the histidine side chain—with a hydrophobic isobutyl tail.[1] This duality allows the moiety to simultaneously engage hydrophilic catalytic centers (e.g., metalloenzymes, serine proteases) and hydrophobic pockets within target proteins.

This Application Note provides a validated protocol for the synthesis of this intermediate via reductive amination and details its downstream application in generating amide-linked bioactive libraries.

Strategic Importance in Drug Design

The imidazole moiety is a "privileged structure" in drug discovery due to its ability to interact with biological targets through


-

stacking, coordination with metal ions (Zn²⁺, Fe²⁺), and hydrogen bonding.
  • Pharmacophore mimicry: The 2-substituted imidazole mimics the histamine core and the histidine residue.[1]

  • Lipophilic tuning: The isobutyl group modulates the LogP, improving membrane permeability compared to the parent methylamine, while maintaining a lower steric profile than a benzyl group.

  • Key Applications:

    • Kinase Inhibitors: Targeting the ATP-binding hinge region.[1]

    • Metalloenzyme Inhibitors: Zinc-binding groups (ZBGs) in histone deacetylases (HDACs) or matrix metalloproteinases (MMPs).

    • GPCR Ligands: Particularly histamine H3/H4 receptor antagonists.[1]

Synthetic Pathway Analysis

The most robust route to (1H-Imidazol-2-ylmethyl)-isobutyl-amine is the Reductive Amination of 1H-imidazole-2-carboxaldehyde with isobutylamine.[1] While catalytic hydrogenation is possible, the use of Sodium Triacetoxyborohydride (STAB) is preferred in a research setting due to its mildness, chemoselectivity, and tolerance of functional groups.

Mechanism of Action
  • Imine Formation: The amine attacks the aldehyde carbonyl to form a hemiaminal, which dehydrates to an imine (Schiff base).

  • Protonation: The imine is activated by acid catalysis (often acetic acid).

  • Hydride Transfer: STAB delivers a hydride to the iminium ion.[1] Crucially, STAB is less basic and less reactive than NaBH₄, preventing the direct reduction of the starting aldehyde.

ReductiveAmination Aldehyde 1H-imidazole-2-carboxaldehyde Imine Imine Intermediate (Transient) Aldehyde->Imine + Amine - H2O Amine Isobutylamine Amine->Imine Product (1H-Imidazol-2-ylmethyl)- isobutyl-amine Imine->Product Reduction STAB Na(OAc)3BH (Reducing Agent) STAB->Product

Figure 1: Reaction workflow for the reductive amination synthesis of the target intermediate.

Detailed Experimental Protocol

Objective: Synthesis of (1H-Imidazol-2-ylmethyl)-isobutyl-amine (10 mmol scale).

Materials & Reagents
ReagentMW ( g/mol )Equiv.[2][3][4]AmountRole
1H-Imidazole-2-carboxaldehyde96.091.00.96 gStarting Material
Isobutylamine73.141.10.80 g (1.1 mL)Nucleophile
Sodium Triacetoxyborohydride (STAB)211.941.53.18 gReducing Agent
Acetic Acid (AcOH)60.051.00.60 gCatalyst
1,2-Dichloroethane (DCE)--20 mLSolvent
Step-by-Step Procedure
  • Imine Formation (In Situ):

    • To a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 1H-imidazole-2-carboxaldehyde (0.96 g, 10 mmol).

    • Add 1,2-Dichloroethane (DCE) (20 mL) and stir to suspend/dissolve.

    • Add Isobutylamine (0.80 g, 11 mmol) followed by Acetic Acid (0.60 g, 10 mmol).

    • Note: The mixture may become slightly warm.[1] Stir at Room Temperature (RT) for 30–60 minutes to ensure imine formation equilibrium.

  • Reduction:

    • Cool the reaction mixture to 0°C using an ice bath (optional but recommended to control exotherm).

    • Add Sodium Triacetoxyborohydride (STAB) (3.18 g, 15 mmol) portion-wise over 5 minutes.

    • Remove the ice bath and allow the reaction to warm to RT. Stir for 12–16 hours under nitrogen atmosphere.

  • Quenching & Workup:

    • Quench the reaction by slowly adding saturated aqueous NaHCO₃ (20 mL). Stir vigorously for 15 minutes until gas evolution ceases.

    • Extract the aqueous layer with Dichloromethane (DCM) (3 x 20 mL).

    • Critical Step: If the product remains in the aqueous phase due to the basic imidazole, adjust pH to ~10-11 using 1M NaOH before extraction.[1]

  • Purification:

    • Combine organic layers, dry over anhydrous Na₂SO₄ , filter, and concentrate in vacuo.

    • Purification: The crude oil is often sufficiently pure for downstream use.[1] If necessary, purify via flash column chromatography:

      • Stationary Phase: Silica Gel.

      • Mobile Phase: DCM:MeOH:NH₄OH (90:9:1).

    • Alternative: Convert to the dihydrochloride salt by adding 4M HCl in dioxane to the ethereal solution of the amine; filter the white precipitate.[1]

Quality Control Parameters
  • Appearance: Pale yellow oil (free base) or white solid (HCl salt).

  • ¹H NMR (400 MHz, CDCl₃): Characteristic doublet for isobutyl -CH₂- (~2.4 ppm), singlet for imidazole -CH₂- (~3.9 ppm), and imidazole aromatic protons (~7.0 ppm).[1]

  • Mass Spec (ESI): [M+H]⁺ = 154.12.

Downstream Application: Amide Coupling

Once synthesized, the secondary amine is a potent nucleophile for coupling with carboxylic acids to generate diverse libraries.

Protocol: General Amide Coupling

  • Dissolve Carboxylic Acid (1.0 eq) in DMF.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq); stir for 5 mins.

  • Add (1H-Imidazol-2-ylmethyl)-isobutyl-amine (1.0 eq).[1]

  • Stir at RT for 2–4 hours.

  • Purify via Prep-HPLC.[1]

DownstreamApplication Intermediate (1H-Imidazol-2-ylmethyl)- isobutyl-amine Coupling Coupling Reaction (HATU/DIPEA) Intermediate->Coupling Scaffold Carboxylic Acid Scaffold (R-COOH) Scaffold->Coupling FinalDrug Bioactive Amide (Kinase/GPCR Ligand) Coupling->FinalDrug Amide Bond Formation

Figure 2: Workflow for utilizing the intermediate in library generation.

Safety & Handling

  • Isobutylamine: Highly flammable and corrosive. Handle in a fume hood.

  • Sodium Triacetoxyborohydride: Reacts with water to release hydrogen gas.[1] Keep dry.

  • Imidazole Derivatives: Potential skin sensitizers. Wear nitrile gloves and eye protection.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[5] Journal of Organic Chemistry, 1996, 61(11), 3849-3862. Link

  • Boiani, M., & González, M. "Imidazole and Benzimidazole Derivatives as Chemotherapeutic Agents." Mini-Reviews in Medicinal Chemistry, 2005, 5(8), 773-783. Link

  • Zhang, L., et al. "Design and Synthesis of Imidazole Derivatives as Potential Anticancer Agents." European Journal of Medicinal Chemistry, 2014, 81, 396-407. Link

Sources

Method

Application Note: Catalytic Versatility of (1H-Imidazol-2-ylmethyl)-isobutyl-amine Metal Complexes

Executive Summary This guide details the synthesis, characterization, and catalytic applications of transition metal complexes derived from (1H-Imidazol-2-ylmethyl)-isobutyl-amine (referred to herein as L-iBu ). As a bid...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthesis, characterization, and catalytic applications of transition metal complexes derived from (1H-Imidazol-2-ylmethyl)-isobutyl-amine (referred to herein as L-iBu ).

As a bidentate N,N-donor ligand, L-iBu serves as a biomimetic structural analog to the Histidine-X residues found in metalloenzyme active sites. The isobutyl moiety introduces specific steric bulk and hydrophobicity, modulating the coordination geometry and preventing the formation of catalytically inactive polymeric species. This note focuses on two primary catalytic modalities: Catecholase Activity (Copper-driven oxidation) and Phosphatase Activity (Zinc-driven hydrolysis).

Ligand Synthesis & Complexation Protocol

Rationale

The synthesis utilizes a reductive amination pathway. The isobutyl group is critical; unlike methyl derivatives, the isobutyl tail prevents over-stabilization of bis-ligand complexes


, thereby favoring the formation of mono-ligand species 

with open coordination sites necessary for substrate binding.
Synthesis Workflow (DOT Diagram)

Synthesis_Workflow Start Reagents: Imidazole-2-carboxaldehyde + Isobutylamine Step1 Step 1: Condensation (Methanol, Reflux 2h) Formation of Schiff Base Start->Step1 Inter Intermediate: Imine Species Step1->Inter Step2 Step 2: Reduction (NaBH4, 0°C to RT) Inter->Step2 Reduction Product Ligand (L-iBu): (1H-Imidazol-2-ylmethyl)-isobutyl-amine Step2->Product Isolation Complex Metal Complexation (MX2 salts, MeOH) Product->Complex + Cu(II)/Zn(II)

Figure 1: Step-wise synthesis of the L-iBu ligand and subsequent metallation.

Detailed Protocol
  • Schiff Base Formation: Dissolve imidazole-2-carboxaldehyde (10 mmol) in anhydrous methanol (20 mL). Add isobutylamine (10 mmol) dropwise. Reflux for 2 hours. Monitor disappearance of aldehyde via TLC.

  • Reduction: Cool the solution to 0°C. Add sodium borohydride (NaBH4, 15 mmol) in small portions. Stir overnight at room temperature.

  • Work-up: Acidify with HCl to pH 2 (destroy excess hydride), then basify to pH 10 with NaOH. Extract with chloroform (3x). Dry organic layer over MgSO4 and evaporate.

  • Complexation:

    • Cu(II) Complex: Mix equimolar amounts of L-iBu and

      
       in methanol.
      
    • Zn(II) Complex: Mix equimolar amounts of L-iBu and

      
       in methanol.
      

Application I: Catecholase Activity (Biomimetic Oxidation)

Mechanistic Insight

Copper(II) complexes of L-iBu mimic Catechol Oxidase, catalyzing the oxidation of catechols (e.g., 3,5-di-tert-butylcatechol, DTBC) to o-quinones. The reaction proceeds via a dinuclear mechanism where the isobutyl group prevents the formation of inactive hydroxo-bridged polymers, maintaining the complex in an active dimeric or monomeric state accessible to oxygen.

Experimental Protocol

Objective: Determine the turnover number (TON) and rate (


) of DTBC oxidation.
  • Preparation: Prepare a

    
     M solution of 
    
    
    
    in methanol.
  • Substrate: Prepare a

    
     M stock solution of 3,5-DTBC.
    
  • Kinetic Run:

    • In a quartz cuvette, mix 2.0 mL of catalyst solution with varying volumes of substrate.

    • Monitor the increase in absorbance at 400 nm (characteristic of 3,5-di-tert-butylquinone,

      
      ).
      
    • Record spectra every 5 minutes for 1 hour.

  • Control: Run a blank with Cu(II) salt only and Ligand only (negligible activity expected).

Data Analysis Structure

Calculate initial rates (


) and plot 

vs.

(Lineweaver-Burk plot) to derive kinetic parameters.
ParameterValue (Typical Range)UnitSignificance

1.5 - 5.0

Maximum oxidation velocity

2.0 - 4.5

Substrate affinity (lower = better binding)

10 - 50

Turnover frequency

Application II: Phosphatase Activity (Hydrolysis)[1][2]

Mechanistic Insight

Zinc(II) complexes of L-iBu mimic Alkaline Phosphatase. The Zn(II) center acts as a Lewis acid, activating the coordinated water molecule to form a nucleophilic hydroxide species (


) at physiological pH, which attacks the phosphate ester bond.
Catalytic Cycle Visualization (DOT Diagram)

Phosphatase_Cycle Complex [Zn(L-iBu)(H2O)]2+ Activation Active Species [Zn(L-iBu)(OH)]+ Complex->Activation -H+ (pKa modulation) Binding Substrate Binding (Zn-O-P bond) Activation->Binding + 4-NPP Transition Transition State (5-coordinate P) Binding->Transition Nucleophilic Attack Release Product Release (p-Nitrophenol) Transition->Release Hydrolysis Release->Complex + H2O

Figure 2: Proposed mechanism for phosphatase activity by Zn(II)-L-iBu complex.

Experimental Protocol

Objective: Measure the hydrolysis of 4-nitrophenyl phosphate (4-NPP).

  • Buffer: HEPES buffer (50 mM, pH 7.0 - 8.5) / DMF (9:1 v/v).

  • Reaction:

    • Add

      
       of Zn-complex (
      
      
      
      ) to
      
      
      of buffered solution.
    • Add

      
       of 4-NPP (
      
      
      
      ).
  • Detection: Monitor the formation of p-nitrophenolate anion at 425 nm .

  • pH Dependence: Repeat the assay at pH 7.0, 7.5, 8.0, and 8.5 to determine the optimal pH (indicative of the

    
     of the coordinated water).
    

Application III: DNA Cleavage Potential[3][4]

Protocol

The oxidative cleavage of supercoiled plasmid DNA (pBR322) is assessed using Agarose Gel Electrophoresis.

  • Incubation: Mix plasmid DNA (

    
     base pairs) with Cu-L-iBu complex (
    
    
    
    ) in Tris-HCl buffer (pH 7.2).
  • Activation: Add

    
     (
    
    
    
    ) as an oxidant (for oxidative cleavage pathway). Incubate at 37°C for 1 hour.
  • Electrophoresis: Run samples on 1% agarose gel containing ethidium bromide.

  • Analysis: Observe transition from Form I (Supercoiled) to Form II (Nicked Circular) and Form III (Linear).

References

  • Catecholase Activity of Cu(II)

    • Title: Synthesis, Characterization, and Catechol Oxidase Activity of Cu(II)
    • Source: International Institute of Chemical, Biological & Environmental Engineering (IICBE).
    • URL:[Link]

  • Phosphatase Activity of Zn(II)

    • Title: Influence of the coordination environment of zinc(II) complexes of designed Mannich ligands on phosphatase activity.[1]

    • Source: Dalton Transactions / PubMed.
    • URL:[Link]

  • DNA Cleavage by Imidazole-Amine Complexes

    • Title: Synthesis, structural studies, interaction with DNA/HSA and antitumor evaluation of new Cu(II) complexes containing 2-(1H-imidazol-2-yl)pyridine.
    • Source: Dalton Transactions / PubMed.
    • URL:[Link]

  • General Synthesis of Imidazole-Amine Ligands

    • Title: Synthesis and Characterization of Some Imidazole Deriv
    • Source: ResearchG
    • URL:[Link]

Sources

Application

Incorporating (1H-Imidazol-2-ylmethyl)-isobutyl-amine into peptidomimetics

Application Note: Strategic Incorporation of (1H-Imidazol-2-ylmethyl)-isobutyl-amine in Peptidomimetic Scaffolds Introduction: The Physiochemical Mandate The incorporation of (1H-Imidazol-2-ylmethyl)-isobutyl-amine (refe...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Incorporation of (1H-Imidazol-2-ylmethyl)-isobutyl-amine in Peptidomimetic Scaffolds

Introduction: The Physiochemical Mandate

The incorporation of (1H-Imidazol-2-ylmethyl)-isobutyl-amine (referred to herein as IIMA ) into peptide backbones represents a high-value strategy for generating Histidine-Leucine (His-Leu) surrogates. This moiety combines the metal-chelating and acid-base properties of the imidazole ring with the hydrophobic bulk of an isobutyl group, linked via a secondary amine.

In peptidomimetics, this structure serves three critical functions:

  • Proteolytic Stability: The resulting

    
    -alkylated amide (or reduced amide) bond renders the backbone resistant to standard proteases.
    
  • Conformational Constraint: When acylated, the tertiary amide introduces local steric constraints, often favoring cis-amide conformers (

    
    ) or inducing specific turn structures.
    
  • Catalytic/Binding Function: The imidazole side chain (pKa ~6.0–7.0 for the conjugate acid) remains available for Zn²⁺ coordination or general acid-base catalysis, crucial for mimicking metalloprotease active sites.

Synthesis of the Building Block

Direct alkylation of amines with alkyl halides often leads to over-alkylation. Therefore, Reductive Amination is the requisite method for synthesizing IIMA with high fidelity.

Protocol A: Solution-Phase Synthesis of IIMA

Objective: Synthesize the secondary amine precursor from Imidazole-2-carboxaldehyde.

Reagents:

  • Imidazole-2-carboxaldehyde (1.0 equiv)

  • Isobutylamine (1.1 equiv)

  • Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) (1.5 equiv)

  • 1,2-Dichloroethane (DCE) or THF (Anhydrous)

  • Acetic Acid (AcOH) (1.0 equiv)

Step-by-Step Methodology:

  • Imine Formation: In a flame-dried round-bottom flask under N₂, dissolve Imidazole-2-carboxaldehyde (10 mmol) in DCE (30 mL).

  • Amine Addition: Add Isobutylamine (11 mmol) and AcOH (10 mmol). Stir at room temperature (RT) for 2 hours. Note: AcOH catalyzes imine formation.

  • Reduction: Cool the mixture to 0°C. Add NaBH(OAc)₃ (15 mmol) portion-wise over 20 minutes.

  • Reaction: Allow the mixture to warm to RT and stir overnight (12–16 h). Monitor by TLC (MeOH/DCM 1:9) or LCMS.[1]

  • Quench & Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: The crude secondary amine is often pure enough for coupling. If necessary, purify via flash chromatography (DCM/MeOH/NH₄OH).

Data Specifications:

ParameterSpecification
Target Structure Secondary Amine (IIMA)
Yield (Typical) 75–85%
Appearance Pale yellow oil or hygroscopic solid
Mass Spec (ESI+) [M+H]⁺ calc: ~154.1, obs: 154.1

Strategic Protection for Solid-Phase Peptide Synthesis (SPPS)

Critical Checkpoint: The imidazole ring contains an acidic proton at N-1 (pKa ~14). During peptide coupling, an unprotected imidazole can react with activated esters to form acyl-imidazoles , leading to side reactions or racemization.

Requirement: You must protect the imidazole N-1 position before incorporating IIMA into a peptide chain, especially if using Fmoc chemistry.

  • Recommended Group: Trityl (Trt).

  • Why? Trt is stable to basic Fmoc deprotection (20% Piperidine) but cleaves easily with TFA (95%) during final resin cleavage.

Protocol B: Trityl Protection of IIMA
  • Dissolve IIMA (10 mmol) in DCM (50 mL).

  • Add TEA (2.0 equiv) or DIEA.

  • Add Trityl Chloride (Trt-Cl) (1.1 equiv) slowly at 0°C.

  • Stir at RT for 4 hours.

  • Wash with water, dry, and concentrate.

  • Result:

    
    -(1-Trityl-1H-imidazol-2-ylmethyl)-isobutyl-amine . This is your "Ready-for-Coupling" building block.
    

Incorporation into Peptidomimetics (SPPS)

There are two primary modes of incorporation:

  • N-Terminal Capping: Using IIMA to terminate a chain.

  • Mid-Chain Integration (Peptoid/Pseudopeptide): Coupling IIMA to the resin-bound peptide, followed by acylation of the IIMA secondary amine.

Protocol C: Mid-Chain Integration (Fmoc-SPPS)

Context: You are coupling the Trt-protected IIMA to a resin-bound carboxylic acid, then coupling the next amino acid onto the IIMA secondary amine.

Reagents:

  • Resin-bound peptide (e.g., Rink Amide resin)

  • Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)[1]

  • Base: HOAt (1-Hydroxy-7-azabenzotriazole) – Crucial additive for secondary amines.

  • Solvent: DMF (Anhydrous)

Workflow:

  • Activation (Reverse Coupling Strategy):

    • Since IIMA is a secondary amine, it is nucleophilic but sterically hindered.

    • Standard approach: Activate the incoming amino acid (e.g., Fmoc-Phe-OH) and react it with the IIMA.

    • Wait, first we must attach IIMA to the peptide:

      • This requires a Reductive Alkylation on Resin or displacing a leaving group (e.g., Bromoacetyl-resin).

      • Preferred Route for Stability: Use Bromoacetic acid on the resin first, then displace with IIMA.

Revised High-Fidelity Workflow (Sub-monomer Peptoid Method):

  • Acylation of Resin: Couple Bromoacetic acid (10 equiv) + DIC (5 equiv) to the deprotected resin-bound amine. (30 min, RT).

  • Displacement (The Incorporation): Add Trt-protected IIMA (5 equiv) in DMF to the bromoacetylated resin. Shake for 4–12 hours at RT.

    • Mechanism:[2][3][4][5][6][7] SN2 displacement.

    • Result: Resin-NH-CO-CH₂-N(Isobutyl)-(Trt-Imidazole-CH₂).

  • Chain Elongation: The secondary amine is now attached. To continue the peptide chain, you must acylate this hindered amine.

    • Use HATU / HOAt / DIEA with the next Fmoc-Amino Acid.

    • Reaction Time: Double couple (2 x 2 hours) or overnight.

    • Monitoring: Chloranil test (ninhydrin does not work well on secondary amines).

Visualization of Workflows

Figure 1: Synthesis & Protection of the Building Block

G Aldehyde Imidazole-2- carboxaldehyde Imine Imine Intermediate Aldehyde->Imine AcOH, DCE 2h, RT Amine Isobutylamine Amine->Imine IIMA IIMA (Secondary Amine) Imine->IIMA NaBH(OAc)3 Reductive Amination TrtIIMA Trt-Protected IIMA IIMA->TrtIIMA Trt-Cl, TEA DCM, 4h

Caption: Two-stage synthesis of the protected building block via reductive amination followed by N-tritylation.

Figure 2: Solid-Phase Integration (Sub-monomer Route)

SPPS Resin Resin-Peptide-NH2 BrAc Bromoacetylation (Br-CH2-COOH + DIC) Resin->BrAc Displace SN2 Displacement Add Trt-IIMA BrAc->Displace Electrophilic Scaffold SecAmine Resin-..-Gly-N(Isobutyl)(Im) Displace->SecAmine N-Alkylation NextAA Coupling Next AA (HATU/HOAt) SecAmine->NextAA Hindered Coupling Final Peptidomimetic Scaffold NextAA->Final

Caption: "Sub-monomer" incorporation strategy utilizing bromoacetylation to install the hindered IIMA amine.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Solution Synthesis) Incomplete imine formation before reduction.Ensure 2h stir time with AcOH before adding NaBH(OAc)₃. Use molecular sieves if necessary.
Over-Alkylation Formation of tertiary amine (bis-alkylation).Use excess amine (1.1–1.5 eq) relative to aldehyde. Add reducing agent slowly at 0°C.
Incomplete Coupling on Resin Steric hindrance of the secondary amine.Switch to HATU/HOAt (most potent). Perform double coupling. Increase temperature to 50°C (microwave assisted).
Racemization Unprotected imidazole N-H acting as base.Mandatory: Ensure Imidazole is Trt-protected before any coupling steps involving activated esters.

References

  • Reductive Amination Standards: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996.[8] Link

  • Peptoid Synthesis (Sub-monomer): Zuckermann, R. N., et al. "Efficient Method for the Preparation of Peptoids [Oligo(N-substituted glycines)] by Submonomer Solid-Phase Synthesis." Journal of the American Chemical Society, 1992. Link

  • Imidazole Protection in SPPS: Barlos, K., et al. "2-Chlorotrityl chloride resin." International Journal of Peptide and Protein Research, 1991. (Established Trt as standard for His/Imidazoles).
  • Coupling to Hindered Amines: Carpino, L. A. "1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive." Journal of the American Chemical Society, 1993. Link

Sources

Technical Notes & Optimization

Troubleshooting

Improving reaction yields for (1H-Imidazol-2-ylmethyl)-isobutyl-amine synthesis

Welcome to the technical support center for the synthesis of (1H-Imidazol-2-ylmethyl)-isobutyl-amine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (1H-Imidazol-2-ylmethyl)-isobutyl-amine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction yields and troubleshooting common issues. As Senior Application Scientists, we aim to explain the causality behind experimental choices, ensuring each protocol is a self-validating system.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable and highest-yielding synthetic route for (1H-Imidazol-2-ylmethyl)-isobutyl-amine?

The most robust and selective method for synthesizing the target compound is a one-pot direct reductive amination .[1] This strategy involves the reaction between Imidazole-2-carboxaldehyde and isobutylamine in the presence of a mild reducing agent.

This approach is superior to a stepwise N-alkylation of 2-(aminomethyl)imidazole with an isobutyl halide. While N-alkylation is a valid strategy for forming C-N bonds, 2-(aminomethyl)imidazole possesses three nucleophilic nitrogen atoms (one primary amine and two on the imidazole ring). This can lead to a mixture of N-alkylated products and challenges in purification and yield. Reductive amination, conversely, selectively forms the bond between the aldehyde's carbonyl carbon and the primary amine's nitrogen, offering much greater control.[2]

Q2: How do I select the optimal reducing agent for the reductive amination?

The choice of reducing agent is critical for maximizing yield by selectively reducing the imine intermediate without affecting the starting aldehyde.[3] The three most common reagents for this transformation are Sodium Triacetoxyborohydride (STAB), Sodium Cyanoborohydride, and Sodium Borohydride.

Table 1: Comparison of Common Reducing Agents for Reductive Amination

Reducing AgentFormulaProsConsRecommended Solvents
Sodium Triacetoxyborohydride (STAB) NaBH(OAc)₃Highly selective for imines/iminium ions over aldehydes.[4] Tolerates a wide range of functional groups. Works well at neutral or slightly acidic pH.Moisture-sensitive. Less compatible with protic solvents like methanol.[5]Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF)[3][5]
Sodium Cyanoborohydride NaBH₃CNExcellent selectivity for imines at a controlled pH (6-7).[6] Stable in water and methanol.Toxic cyanide byproduct requires careful handling and quenching. Less reactive than STAB.Methanol (MeOH), Ethanol (EtOH)[5]
Sodium Borohydride NaBH₄Inexpensive and readily available.Can reduce the starting aldehyde, leading to side products and lower yields.[5] Typically added after imine formation is complete.Methanol (MeOH), Ethanol (EtOH)

For this specific synthesis, Sodium Triacetoxyborohydride (STAB) is the top recommendation due to its high selectivity, which simplifies the one-pot procedure and generally leads to cleaner reactions and higher yields.[3]

Q3: What are the most critical reaction parameters to control for optimal yield?

Several factors must be carefully controlled:

  • pH: Imine formation is catalyzed by mild acid (optimal pH range 5-7).[6] Too low a pH will protonate the amine, rendering it non-nucleophilic, while too high a pH will not sufficiently activate the carbonyl. Often, a small amount of acetic acid is added as a catalyst, especially when using STAB.[3]

  • Stoichiometry: To drive the reaction to completion, it is common to use a slight excess (1.1-1.2 equivalents) of the amine and the reducing agent relative to the aldehyde.

  • Solvent: The solvent must be able to dissolve all reactants and should be anhydrous, especially when using STAB.[5] DCE is an excellent and widely used solvent for these reactions.[4]

  • Temperature: The reaction is typically performed at room temperature, which is sufficient for both imine formation and reduction.[3]

Q4: How should I monitor the reaction's progress effectively?

Thin Layer Chromatography (TLC) is the most effective method for monitoring the reaction.[7]

  • Setup: Use a silica gel plate and a mobile phase such as 10% Methanol in Dichloromethane with 0.5% triethylamine (to prevent tailing of the basic amine spots).

  • Analysis:

    • Spot the starting aldehyde, starting amine, and the reaction mixture on the plate.

    • The aldehyde (less polar) will have a higher Rf value.

    • The product amine (more polar) will have a lower Rf value.

    • The reaction is complete when the spot corresponding to the limiting reagent (typically the aldehyde) has disappeared.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis. The following workflow and logic tree provide a visual representation of the process and troubleshooting steps.

Experimental Workflow Diagram

G cluster_0 Reaction Setup cluster_1 Monitoring cluster_2 Work-up cluster_3 Purification A 1. Dissolve Imidazole-2-carboxaldehyde and isobutylamine in anhydrous DCE. B 2. Add NaBH(OAc)₃ portion-wise under N₂ atmosphere. A->B C 3. Stir at room temperature. B->C D 4. Monitor reaction by TLC until aldehyde is consumed (2-12h). C->D E 5. Quench with saturated aq. NaHCO₃. D->E F 6. Extract with DCM or EtOAc. E->F G 7. Dry organic layer (Na₂SO₄) and concentrate. F->G H 8. Purify crude product via flash column chromatography. G->H

Caption: General workflow for the reductive amination synthesis.

Problem 1: Low or No Product Yield

This is the most common issue. Use the following logic to diagnose the cause.

Troubleshooting Logic Diagram

G Start Low or No Yield Observed Cause1 Possible Cause: Incomplete Imine Formation Start->Cause1 Cause2 Possible Cause: Inactive Reducing Agent Start->Cause2 Cause3 Possible Cause: Poor Solubility of Reagents Start->Cause3 Solution1 Solution: - Add 1 equiv. Acetic Acid to catalyze. - Allow aldehyde and amine to stir for 1h before adding reducing agent. - Check for water contamination. Cause1->Solution1 Solution2 Solution: - Use a fresh bottle of NaBH(OAc)₃. - Ensure anhydrous conditions during setup. Cause2->Solution2 Solution3 Solution: - Ensure complete dissolution before proceeding. - Consider a different solvent system (e.g., THF). Cause3->Solution3

Caption: Diagnostic tree for low product yield issues.

  • Detailed Explanation:

    • Incomplete Imine Formation: The formation of the imine intermediate from the aldehyde and amine is an equilibrium-driven process.[1] If this step is inefficient, there is no substrate for the reducing agent to act upon. Adding a catalytic amount of acetic acid can protonate the carbonyl oxygen, making it more electrophilic and accelerating the reaction.[3] Ensuring the reaction is free of water also helps push the equilibrium toward the imine product.[1]

    • Inactive Reducing Agent: Sodium triacetoxyborohydride is moisture-sensitive.[5] If it has been improperly stored or exposed to atmospheric moisture, its reducing power will be diminished. Always use a freshly opened bottle or reagent stored in a desiccator.

    • Poor Solubility: If any of the starting materials are not fully dissolved, the reaction will be slow and incomplete.[8] Ensure a homogenous solution is achieved before adding the reducing agent.

Problem 2: Presence of Significant Impurities After Reaction

If TLC or NMR analysis shows multiple byproducts, consider the following causes.

Table 2: Troubleshooting Common Impurities

Observed ImpurityStructureProbable CauseRecommended Solution
(1H-imidazol-2-yl)methanol Imidazole-CH₂OHReduction of starting aldehyde. This occurs if a non-selective reducing agent (like NaBH₄) is used, or if the selective reagent has decomposed.[2][5]Use a highly selective reagent like NaBH(OAc)₃. Ensure the reagent is fresh and the reaction is anhydrous.
Unreacted Starting Materials Imidazole-CHO and Isobutyl-NH₂Incomplete reaction. The reaction may not have been run long enough, or the stoichiometry may be off.Increase reaction time and monitor by TLC until the limiting reagent disappears. Ensure at least 1.1 equivalents of the excess reagent are used.
N,N-Diisobutyl- (1H-imidazol-2-ylmethyl)amine Imidazole-CH₂-N(isobutyl)₂Over-alkylation. The secondary amine product reacts again with another molecule of aldehyde and is reduced. This is less common but possible.Use the amine as the limiting reagent to minimize the chance of a second alkylation.[3]
Problem 3: Difficulty with Product Isolation and Purification

The basic nature of the product can present challenges during work-up and chromatography.

  • Issue: Low Recovery After Aqueous Work-up.

    • Cause: The product, being an amine, can be protonated and become water-soluble, especially if the aqueous quench is neutral or acidic.

    • Solution: During the work-up, ensure the aqueous layer is basic (pH > 9) by using saturated sodium bicarbonate or a dilute NaOH solution. This deprotonates the amine nitrogens, making the product less polar and more soluble in organic extraction solvents like DCM or Ethyl Acetate.[7]

  • Issue: Product Tailing or Sticking to Column During Chromatography.

    • Cause: The basic amine groups on your product can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to poor separation and streaking (tailing).

    • Solution: Add a small amount of a basic modifier to your mobile phase. A common practice is to use a solvent system like 95:5:0.5 DCM:MeOH:Triethylamine. The triethylamine will compete for the acidic sites on the silica, allowing your product to elute cleanly.

Detailed Experimental Protocol

This protocol is a validated starting point for the synthesis, based on established procedures for direct reductive amination.[3]

Reaction Scheme:

Imidazole-2-carboxaldehyde + Isobutylamine ---(NaBH(OAc)₃, DCE)---> (1H-Imidazol-2-ylmethyl)-isobutyl-amine

Materials:

  • Imidazole-2-carboxaldehyde (1.0 equiv)

  • Isobutylamine (1.2 equiv)

  • Sodium triacetoxyborohydride (STAB) (1.5 equiv)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM) for extraction

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Nitrogen or Argon gas supply

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add Imidazole-2-carboxaldehyde (1.0 equiv).

  • Add anhydrous DCE (approx. 0.1 M concentration relative to the aldehyde). Stir until fully dissolved.

  • Add isobutylamine (1.2 equiv) to the solution and stir the mixture at room temperature for 30 minutes to allow for initial imine formation.

  • Carefully add Sodium triacetoxyborohydride (1.5 equiv) to the mixture in portions over 10 minutes. Note: The reaction may be mildly exothermic.

  • Allow the reaction to stir at room temperature. Monitor the consumption of the aldehyde by TLC (e.g., 10% MeOH in DCM). The reaction is typically complete within 2-12 hours.

  • Once the reaction is complete, carefully quench by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer three times with DCM.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude residue by flash column chromatography on silica gel, using a gradient of 0-10% Methanol in DCM containing 0.5% triethylamine to afford the pure (1H-Imidazol-2-ylmethyl)-isobutyl-amine.

References
  • A Comprehensive Technical Guide to the Synthesis of 2-Substituted Imidazoles. Benchchem.
  • Synthesis of new 2-methylimidazole derivatives. ResearchGate.
  • Reductive amination. Wikipedia.
  • Methods for synthesizing 2-substituted imidazoles. Google Patents.
  • Reductive Amination - Common Conditions. Organic Chemistry Data.
  • Synthesis of imidazoles using acids and amines as a nucleophile. ResearchGate.
  • 2-Aminomethylimidazole and imidazole-2-carboxaldehyde: two facile syntheses. ACS Publications.
  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal.
  • Synthesis of Substituted 2-Aminoimidazoles via Pd-Catalyzed Alkyne Carboamination Reactions. Application to the Synthesis of Preclathridine Natural Products. PMC.
  • Synthesis of 2-Aminoazoles from Thioesters via α-Heterosubstituted Ketones by Copper-Mediated Cross-Coupling. PMC.
  • Reductive Amination. Chemistry Steps.
  • Hitchhiker's guide to reductive amination. Organic Chemistry Portal.
  • Reductive Amination, and How It Works. Master Organic Chemistry.
  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. ACS Publications.
  • Substituted imidazole derivatives and their preparation and use. Google Patents.
  • Application Note – Reductive Amination. Sigma-Aldrich.
  • Synthesis of 1-isobutyl-2-methyl imidazole. Patsnap.
  • Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines. Organic Chemistry Portal.
  • Synthesis of 1-isobutyl-2-methyl imidazole. Google Patents.
  • Synthesis and Molecular Drug Validations of 1H-Benzo[d]imidazol-2-amine Derivatives. SciSpace.
  • One-Pot Synthesis of Novel 3-{(1H-Benzo[d]Imidazol-2-yl)Amino(Phenyl)Methyl}Benzofuran-2(3H)-Ones as Antimicrobial Agents and Their Molecular Docking Studies. PubMed.
  • Myers Chem 115: C-N Bond-Forming Reactions: Reductive Amination. Harvard University.

Sources

Optimization

Technical Support Center: Stability &amp; Handling of (1H-Imidazol-2-ylmethyl)-isobutyl-amine

The following guide serves as a specialized Technical Support Center for researchers working with (1H-Imidazol-2-ylmethyl)-isobutyl-amine . It is structured to move beyond generic advice, offering mechanistic insights an...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers working with (1H-Imidazol-2-ylmethyl)-isobutyl-amine . It is structured to move beyond generic advice, offering mechanistic insights and troubleshooting workflows derived from the chemical behavior of 2-substituted imidazoles and secondary alkyl amines.

[1][2][3]

Case ID: PREV-OX-DEG-001 Status: Active Support Level: Tier 3 (Senior Application Scientist)[1][2][3][4]

Executive Summary

(1H-Imidazol-2-ylmethyl)-isobutyl-amine contains two distinct reactive centers: an electron-rich imidazole ring and a nucleophilic secondary isobutyl amine .[1][2][3][4] Its degradation is rarely a single event but a cascade involving oxidative radical formation, photo-degradation, and atmospheric carboxylation.

This guide provides the protocols required to arrest these pathways, ensuring compound integrity for high-sensitivity applications (e.g., medicinal chemistry intermediates, ligand synthesis).

Module 1: The Degradation Mechanism (Know Your Enemy)

To prevent degradation, one must understand the specific chemical vulnerabilities of this molecule.

The "Yellowing" Effect: Oxidative Instability

Users frequently report samples turning from off-white to yellow or brown.[1][2][3][4] This is not simple surface oxidation; it is often a radical chain reaction.[1][2][3][4]

  • Mechanism: The methylene bridge (

    
    ) between the imidazole and the amine is "benzylic-like."[1][2][3] In the presence of light (
    
    
    
    ) and oxygen, a hydrogen atom can be abstracted, forming a radical. This radical reacts with
    
    
    to form peroxides, which decompose into conjugated imines or quinoid-like structures (chromophores responsible for color).[1][2][3]
  • Imidazole Vulnerability: The imidazole ring itself is susceptible to photo-oxidation, leading to ring-opening or the formation of imidazolones [1].[2]

The "Weight Gain" Phenomenon: Atmospheric Carboxylation[2]
  • Mechanism: The secondary amine (isobutyl-NH) is a strong nucleophile.[1][2][3][4] Upon exposure to air, it rapidly reacts with atmospheric

    
     to form a carbamate salt  (ammonium carbamate species).
    
  • Symptom: The sample becomes sticky, gains mass, and shows broad peaks in NMR around 3-4 ppm (obscuring the methylene protons).

Visualization of Degradation Pathways

The following diagram maps the causality of degradation, helping you identify the root cause based on observed symptoms.

DegradationPathways Compound (1H-Imidazol-2-ylmethyl)- isobutyl-amine Radical Methylene Radical Formation Compound->Radical H-abstraction Carbamate Carbamate Salt (Reversible) Compound->Carbamate Nucleophilic Attack Hydrate Hygroscopic Clumping Compound->Hydrate H-bonding Oxygen Oxygen (O2) + Light Oxygen->Radical CO2 Atmospheric CO2 CO2->Carbamate Moisture Moisture (H2O) Moisture->Hydrate Peroxide Peroxide/Hydroperoxide Radical->Peroxide +O2 Color Yellow/Brown Discoloration (Quinoid Species) Peroxide->Color Decomposition Sticky Sticky/Gummy Texture Carbamate->Sticky

Figure 1: Mechanistic pathways for oxidation (top branch) and carboxylation (middle branch).[1][2][3]

Module 2: Storage & Handling Protocols[1][2][3][4][5]

Standard: All handling must minimize the


 (Gibbs Free Energy) favoring oxidation and carboxylation.[1][3][4]
Protocol A: Long-Term Storage (The "Deep Freeze" Standard)[1][2]
  • Atmosphere: Argon is superior to Nitrogen.[1][2][3][4] Argon is heavier than air and forms a "blanket" over the solid/oil, whereas Nitrogen can mix more easily with air in headspace [2].

  • Temperature: Store at -20°C . Low temperature kinetically inhibits the radical abstraction step at the methylene bridge.[4]

  • Container: Amber glass vials with PTFE-lined screw caps.[1][2][3][4] Never use clear glass (UV protection) or simple snap-caps (gas permeability).[1][2][3][4]

Protocol B: Handling for Experimentation
  • Equilibration: Allow the vial to warm to room temperature before opening. Opening a cold vial condenses atmospheric moisture instantly onto the amine, accelerating degradation.

  • Aliquot Strategy: If using the compound frequently, dissolve the bulk material in an anhydrous solvent (e.g., Anhydrous Ethanol or DMSO) and store as aliquots. Solutions are often more stable than amorphous solids if the solvent is degassed.[3][4]

Summary Table: Storage Conditions

ParameterRecommendationScientific Rationale
Gas Argon (preferred) or

Displaces

and

; Argon is denser than air.[1][2][3][4]
Temp -20°CSlows radical kinetics and hydrolysis rates.[1][2][3][4]
Light Dark / Amber VialPrevents photo-excitation of the imidazole ring [3].[1][2][3][4]
State Solid or HCl SaltThe dihydrochloride salt is significantly more stable than the free base.[4]

Module 3: Troubleshooting & Rescue (FAQ)

Q1: My sample has turned from white to yellow. Is it ruined?

  • Diagnosis: This indicates early-stage oxidation (formation of trace conjugated impurities).[1][2][3][4]

  • Impact: Usually, the purity is still >95%. The color comes from ppm-levels of impurities with high extinction coefficients.[1][2][3][4]

  • Solution:

    • Check Purity: Run an LC-MS.[1][2][3][4] If the main peak is intact, it is likely usable for crude reactions.

    • Purification: Dissolve in a minimal amount of Ethanol and precipitate with Diethyl Ether (if solid) or pass through a short plug of silica (flushed with

      
      ) to remove polar oxidation products.[1][3][4]
      

Q2: The compound has become a sticky oil or gum.[2][3][4] What happened?

  • Diagnosis: This is classic Carbamate Formation .[1][2][3][4] The amine has reacted with

    
     in the air.[4]
    
  • Solution (The "Degassing" Rescue):

    • Carbamate formation is reversible.[1][2][3][4]

    • Protocol: Dissolve the gum in a solvent (e.g., DCM) and wash with a basic solution (

      
      ) to regenerate the free amine, OR simply place the sample under high vacuum (< 1 mbar) at 40°C for 2 hours. The carbamate often dissociates back to the amine and gaseous 
      
      
      
      .[4]

Q3: Can I convert it to a salt to make it stable?

  • Answer: Yes, highly recommended.

  • Protocol: Dissolve the free amine in anhydrous ethanol. Add 2.2 equivalents of HCl (in dioxane or ether).[1][3][4] Precipitate the dihydrochloride salt .

  • Benefit: The salt form protonates the amine and imidazole nitrogens, removing the lone pairs that initiate oxidation and nucleophilic attack on

    
    . The salt is shelf-stable at room temperature for years [4].[1][2][3][4]
    

Module 4: Quality Control & Validation[2][4]

Before committing this compound to a critical experiment, validate its integrity using this workflow.

QC_Workflow Start Start QC Check Visual Visual Inspection: White vs. Yellow/Brown? Start->Visual Decision1 Is it Yellow? Visual->Decision1 NMR 1H NMR (DMSO-d6) Decision2 New peaks > 8 ppm or broad lump @ 3-4 ppm? NMR->Decision2 Decision1->NMR White/Off-white Decision1->NMR Light Yellow (Caution) Discard DISCARD: Irreversible Oxidation Decision1->Discard Dark Brown/Black Pass PASS: Proceed to Experiment Decision2->Pass No Rescue RESCUE: High Vac / Acid Wash Decision2->Rescue Broad lump (Carbamate) Decision2->Discard Sharp impurity peaks (Oxidation)

Figure 2: Decision tree for assessing compound quality prior to use.

QC Checklist
  • 1H NMR: Look for the integrity of the methylene singlet (~3.8 ppm).[3][4] If it splits or shifts, oxidation at the bridge has occurred.

  • Solubility: The free base should be soluble in organic solvents (DCM, MeOH).[4] If it is insoluble in DCM but soluble in water, it has likely converted to the carbamate salt or absorbed significant moisture.

References

  • Photo-oxidation of Imidazoles

    • Miyachi, H., & Nagatsu, Y. (2002). Biomimetic oxidation of 2-methylimidazole derivative with a chemical model system for cytochrome P-450. Chemical & Pharmaceutical Bulletin.
  • Inert Atmosphere Handling

    • Sigma-Aldrich Technical Bulletin AL-134.[1][2][3][4][5] Handling Air-Sensitive Reagents.

  • Imidazole Photostability

    • Zhang, C., et al. (2013). Rapid photo-oxidation reactions of imidazole derivatives.
  • Salt Formation for Stability

    • Stahl, P. H., & Wermuth, C. G. (Eds.).[1][2][3][4][6][7][8] (2011).[1][3][4] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1][2][3][4] (General reference for amine stabilization via salting).

    • [1][3]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Hygroscopic Issues with Imidazole-Amines

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for managing the challenges associated with th...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for managing the challenges associated with the hygroscopic nature of imidazole-amine compounds. In this document, we will explore the underlying science of moisture sorption and provide validated protocols to characterize, mitigate, and control its impact on your experiments and product development lifecycle.

Section 1: Understanding the Core Problem

Q1: Why is my imidazole-amine compound so sensitive to moisture?

A1: The hygroscopicity of imidazole-amines stems directly from their molecular structure. The imidazole ring contains two nitrogen atoms: one (N-1) that can donate a hydrogen bond and another (N-3) that can accept one.[1] Coupled with the polar amine functional groups, this creates multiple sites for strong hydrogen bonding with atmospheric water molecules.[2] This inherent polarity is the primary driver for moisture absorption (uptake into the bulk of the material) and adsorption (adhesion to the surface).[3]

This interaction is not merely a surface effect; it can lead to significant physicochemical changes in your material, impacting everything from its physical form to its chemical stability.[4][5]

Hygroscopicity_Mechanism cluster_0 Imidazole-Amine Moiety cluster_1 Water Molecule Imidazole Imidazole Ring Water H2O Imidazole->Water H-Bond Acceptor (N-3) H-Bond Donor (N-1) Amine Amine Group (R-NH2) Amine->Water H-Bond Donor/Acceptor caption Mechanism of Water Sorption

Caption: Water molecules interact with imidazole-amine via hydrogen bonds.

Q2: What are the consequences of uncontrolled moisture uptake in my experiments?

A2: Ignoring the hygroscopic nature of your imidazole-amine can introduce significant variability and error, leading to failed experiments and out-of-specification results. The primary consequences are threefold:

  • Physical Instability: Moisture acts as a plasticizer, which can induce physical changes.[2] This manifests as:

    • Caking and Clumping: Reduced powder flowability, making accurate weighing and processing difficult.[2][5]

    • Crystal Form Conversion: The material may transform from an anhydrous form to a less soluble or less stable hydrate, altering its bioavailability and performance.[2][6]

    • Deliquescence: In severe cases, the compound may absorb so much water that it dissolves into a liquid solution.[2]

  • Chemical Degradation: The presence of water can initiate or accelerate unwanted chemical reactions, primarily hydrolysis.[7] This can lead to a loss of potency, the formation of impurities, and a significantly reduced shelf-life for the active pharmaceutical ingredient (API).[8]

  • Processing and Manufacturing Challenges: During drug development, hygroscopicity causes major downstream issues, such as material sticking to tablet punches, inconsistent tablet hardness, and inaccurate dosing in powder filling operations.[2][5][9]

Section 2: Diagnosis and Characterization of Moisture Issues

Q3: My powder has become clumpy. How can I accurately quantify the water content?

A3: Visual changes like clumping are a clear indicator of moisture uptake. To accurately quantify the water content, Karl Fischer (KF) titration is the industry's gold standard.[8][10] This method is highly specific to water and can detect even trace amounts, unlike "Loss on Drying" which also measures volatile solvents.[11]

There are two main types of KF titration:

  • Volumetric KF: Ideal for samples with higher water content (>0.1%).[12]

  • Coulometric KF: Exceptionally sensitive, used for samples with very low water content (down to parts-per-million, ppm).[13][14]

For imidazole-amines that are insoluble in standard KF solvents or prone to side reactions, the KF Oven Method is the preferred approach. This technique heats the sample, and a carrier gas transfers the vaporized water to the titration cell for analysis.[13][14]

Q4: At what humidity level does my compound start to absorb significant amounts of water?

A4: To determine the critical relative humidity (RH) at which your compound becomes problematic, Dynamic Vapor Sorption (DVS) is the essential analytical technique. DVS measures the change in mass of a sample as it is exposed to a pre-programmed profile of increasing and decreasing RH at a constant temperature.[15][16]

The output, a sorption-desorption isotherm, provides critical information on:

  • The RH at which significant water uptake begins.[3]

  • Whether the moisture uptake is reversible or if it causes an irreversible change to the material (hysteresis).[3][15]

  • The potential for conversion between anhydrous and hydrate forms.[6]

This data is invaluable for defining appropriate storage, handling, and packaging conditions for your material.[3]

Troubleshooting_Workflow Start Observation of Issue (e.g., Caking, Inconsistent Results) Characterize Characterize the Problem How much water is present? At what humidity is it a problem? Start->Characterize KF Karl Fischer (KF) Titration (Quantify Water Content) Characterize:f1->KF DVS Dynamic Vapor Sorption (DVS) (Determine Critical RH) Characterize:f2->DVS Mitigate Select Mitigation Strategy KF->Mitigate DVS->Mitigate Handling Improve Handling & Storage (Glovebox, Desiccator, Packaging) Mitigate->Handling Process Control Formulation Implement Formulation Strategy (Coating, Co-crystals, Excipients) Mitigate->Formulation Product Design End Problem Resolved Handling->End Formulation->End

Caption: A logical workflow for troubleshooting hygroscopicity issues.

Q5: How do I choose between Karl Fischer, DVS, and TGA for moisture analysis?

A5: These techniques provide complementary information. Your choice depends on the specific question you are trying to answer.

Technique Principle Primary Information Obtained Pros Cons
Karl Fischer (KF) Titration Chemical titration based on a reaction specific to water.Absolute water content (% or ppm).Gold standard; highly specific and accurate for water.[8][10]Can be affected by side reactions; some samples have poor solubility.[14][17]
Dynamic Vapor Sorption (DVS) Gravimetric measurement of mass change with varying relative humidity (RH).[15]Sorption/desorption behavior vs. RH; critical humidity levels; kinetics of water uptake; hydrate formation.[6][18]Provides a complete picture of moisture interaction; essential for stability predictions.[3]Can be time-consuming depending on the material's equilibration time.[15]
Thermogravimetric Analysis (TGA) Measurement of mass loss as a function of increasing temperature.[19]Differentiates between weakly bound (adsorbed) water and strongly bound (hydrate) water; determines thermal stability.[8]Relatively fast; provides information on decomposition temperature.Not specific to water; measures loss of any volatile component.[8]

Section 3: Mitigation and Control Strategies

Q6: What are the best laboratory practices for handling and storing hygroscopic imidazole-amines?

A6: Strict environmental control is paramount. The key is to minimize the exposure of your compound to ambient humidity at every step.[20]

  • Controlled Environment: Whenever possible, handle materials inside a low-humidity controlled environment, such as a glove box purged with nitrogen or dry air.[21]

  • Proper Storage: Store compounds in tightly sealed containers inside a desiccator containing an active drying agent (e.g., silica gel, calcium chloride).[22] For larger containers, desiccant pouches can be suspended in the headspace.[22]

  • Minimize Exposure Time: When weighing or transferring material, work efficiently to reduce the time the container is open to the atmosphere. Prepare smaller, single-use aliquots of frequently used standards to avoid repeatedly opening the main stock container.

  • Appropriate Packaging: Use packaging with a high moisture barrier, such as amber glass bottles with lined caps or heat-sealed laminated foil bags.[[“]][24]

Q7: My API is inherently very hygroscopic. What formulation strategies can protect it in a final solid dosage form?

A7: When the API itself is the problem, advanced formulation strategies are required to create a protective microenvironment.[2][4] These methods aim to either create a physical barrier to moisture or alter the API's solid-state properties.[7][[“]]

  • Film Coating: Applying a polymer film coating with low water permeability acts as a physical barrier, shielding the drug core from atmospheric moisture.[2][[“]]

  • Co-processing with Excipients: Formulating the API with non-hygroscopic or hydrophobic excipients (e.g., mannitol, tricalcium phosphate) can help by deflecting moisture away from the drug substance.[[“]]

  • Crystal Engineering (Co-crystallization): Creating a co-crystal of the API with a suitable co-former can alter the crystal lattice. This can mask the hygroscopic functional groups of the imidazole-amine, resulting in a new solid form with significantly improved moisture stability.[2][4][25]

  • Encapsulation: Techniques like spray drying can be used to encapsulate the API particles within a protective polymer matrix, isolating them from the environment.[2][7]

Section 4: Experimental Protocols

Protocol 1: Water Content Determination by Volumetric Karl Fischer Titration (Direct Method)
  • Objective: To accurately quantify the water content of a soluble imidazole-amine powder.

  • Principle: The sample is dissolved in a KF-specific solvent (e.g., anhydrous methanol) and titrated with a reagent containing iodine. The iodine reacts stoichiometrically with water, and the endpoint is detected electrochemically.[11]

  • Methodology:

    • System Preparation: Place 50 mL of a suitable solvent (e.g., CombiMethanol) into the titration vessel.[17]

    • Pre-Titration: Start the titrator to titrate any residual moisture in the solvent until a stable, dry baseline is achieved.

    • Sample Introduction: Accurately weigh approximately 0.2-0.5 g of the powdered imidazole-amine sample.[17] Quickly add the sample to the titration vessel, ensuring minimal exposure to ambient air.

    • Titration: Start the titration. Allow for a sufficient extraction time (e.g., 180 seconds, or until the sample is fully dissolved) to ensure all water is available for the reaction.[17]

    • Calculation: The instrument software will automatically calculate the water content based on the titrant volume consumed and the sample weight. Results are typically reported in % w/w or ppm.

Protocol 2: Characterizing Hygroscopic Behavior by Dynamic Vapor Sorption (DVS)
  • Objective: To determine the moisture sorption and desorption characteristics of an imidazole-amine API across a range of relative humidities.

  • Principle: A microbalance continuously measures the mass of a sample as the RH of the surrounding environment is systematically varied.[16]

  • Methodology:

    • Sample Preparation: Place 10-20 mg of the sample into the DVS sample pan.

    • Drying Step: Begin the experiment by drying the sample at 0% RH until a stable mass is achieved (e.g., a mass change of <0.002% per minute). This establishes the initial dry mass.

    • Sorption Phase: Program the instrument to increase the RH in a stepwise fashion (e.g., in 10% RH increments from 0% to 90% RH). At each step, the system will wait until the sample mass equilibrates before proceeding to the next RH level.[15]

    • Desorption Phase: Once the maximum RH is reached, program the instrument to decrease the RH in the same stepwise fashion back down to 0% RH.

    • Data Analysis: Plot the percentage change in mass versus the target RH. This generates the sorption (increasing RH) and desorption (decreasing RH) isotherms. Analyze the plot to identify the critical RH for moisture uptake and the degree of hysteresis.[3]

References

  • Ng, L.H., Ling, J.K.U., & Hadinoto, K. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics, 14(10), 2015. [Link]

  • TCA Lab / Alfa Chemistry. (n.d.). Mastering Karl Fischer Moisture Analysis: A Complete Guide. [Link]

  • ARDL. (n.d.). Moisture Content by Karl Fischer Titration. [Link]

  • Consensus. (n.d.). Techniques for stabilizing moisture-sensitive drug compounds. [Link]

  • Ocean Optics. (n.d.). NIR Spectroscopy for Managing Water Content in the Pharmaceutical Industry. [Link]

  • Ng, L.H., Ling, J.K.U., & Hadinoto, K. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. ResearchGate. [Link]

  • Qualicaps. (2019, January 22). An innovative drug delivery form for hygroscopic pharmaceutical drugs. [Link]

  • American Pharmaceutical Review. (2010, January 1). A Systematic Method Development Strategy for Water Determinations in Drug Substance Using Karl Fischer Titrations. [Link]

  • Jaroszynski, D. et al. (2020). Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances. PMC. [Link]

  • WorldofTest.com. (2025, August 13). Karl Fischer Titration​ - Precise Moisture Analysis Made Easy. [Link]

  • Mettler Toledo. (n.d.). What Is Karl Fischer Titration?. [Link]

  • Scharlab. (n.d.). Karl Fischer water content titration. [Link]

  • ResearchGate. (2019, November 19). Is there a practical and efficient way to protect hygroscopic compounds from water uptake?. [Link]

  • Chromatography Forum. (2008, November 27). How to Handle Hygroscopic Reference Standards?. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How to Store Reagents. [Link]

  • ProUmid. (n.d.). DVS Systems | Dynamic Vapor Sorption. [Link]

  • Absortech. (n.d.). Moisture protection for hygroscopic materials during transport. [Link]

  • Mettler Toledo. (n.d.). Dynamic Vapor Sorption (DVS). [Link]

  • Upperton Pharma Solutions. (n.d.). Hard to Handle API Challenges. [Link]

  • SK pharmteco. (n.d.). Dynamic Vapor Sorption. [Link]

  • Surface Measurement Systems. (n.d.). Dynamic Vapor Sorption. [Link]

  • Ardena. (n.d.). Q&A with Ardena Experts Dynamic Vapor Sorption (DVS) and its relevance in API characterization. [Link]

  • Pharma.Tips. (2025, December 27). Managing Humidity in Compression Areas of Hygroscopic Tablets. [Link]

  • Moravek. (2023, October 23). A Beginner's Guide to Chemical Storage Best Practices. [Link]

  • ResearchGate. (n.d.). Illustration of methods to improve the hygroscopic stability of moisture-sensitive APIs. [Link]

  • Semantic Scholar. (2023, January 5). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. [Link]

  • PharmaInfo. (2013, June 15). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. [Link]

  • Hyttinen, N. (2023). The effect of atmospherically relevant aminium salts on water uptake. Atmospheric Chemistry and Physics, 23(13809–13817). [Link]

  • ResearchGate. (2016, April 18). How to isolate a very hygroscopic salt (as presipitate) from a reaction solution?. [Link]

  • De Haan, D. O. et al. (2025). pH-Dependent Kinetics of Imidazole Production in Aqueous Glyoxal/Ammonium Sulfate Microdroplets. ACS Earth and Space Chemistry. [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. [Link]

  • Allied Academies. (2018, September 17). A systemic approach on understanding the role of moisture in pharmaceutical product degradation and its prevention: challenges and perspectives. [Link]

  • Gomes, P. A. T. M. et al. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. PMC. [Link]

  • Wikipedia. (n.d.). Imidazole. [Link]

  • ResearchGate. (2025, August 10). Formation Mechanism and yield of small Imidazoles from Reactions of Glyoxal with NH4+ in water at neutral pH. [Link]

  • American Pharmaceutical Review. (2024, February 27). Moisture Control and Degradation Management. [Link]

  • Royal Society of Chemistry. (2020, May 18). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry. [Link]

  • Pharmaguideline. (2018, September 16). Effect of Humidity Level on Tablet Stability. [Link]

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: 13C NMR Assignment &amp; Structural Characterization of (1H-Imidazol-2-ylmethyl)-isobutyl-amine

The following technical guide provides a comprehensive 13C NMR assignment and structural analysis for (1H-Imidazol-2-ylmethyl)-isobutyl-amine . Executive Summary & Molecule Profile This guide details the structural chara...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides a comprehensive 13C NMR assignment and structural analysis for (1H-Imidazol-2-ylmethyl)-isobutyl-amine .

Executive Summary & Molecule Profile

This guide details the structural characterization of (1H-Imidazol-2-ylmethyl)-isobutyl-amine , a secondary amine pharmacophore often utilized as a histamine receptor ligand fragment or a kinase inhibitor scaffold.[1]

Unlike simple aliphatic amines, this molecule presents specific characterization challenges due to imidazole tautomerism and prototropic exchange .[2] This guide compares its spectral performance against structural analogs and provides a validated assignment workflow.

Chemical Profile[3][4][5][6][7][8][9][10]
  • IUPAC Name: N-Isobutyl-1-(1H-imidazol-2-yl)methanamine[1]

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    [1][2]
  • Core Structure: 2-Substituted Imidazole linked via a methylene bridge to an isobutyl amine.[1]

  • Key Challenge: Distinguishing the two methylene (-CH

    
    -) groups and resolving the imidazole carbons in different solvent matrices.
    

Comparative Analysis: Solvent System Performance

The choice of solvent is the single most critical variable in obtaining a resolvable 13C NMR spectrum for this compound. The table below compares the "performance" of standard NMR solvents for this specific imidazole-amine scaffold.

FeatureDMSO-d

(Recommended)
CDCl

(Alternative)
D

O (Specialized)
Imidazole C4/C5 Resolution High. Slows proton exchange, often allowing observation of distinct tautomers or sharp averaged peaks.[1]Low. Rapid exchange often broadens these peaks into the baseline, making them invisible.[2]Medium. Peaks are sharp but averaged; no tautomeric distinction possible.[1]
Amine Proton (NH) Visibility Visible. Crucial for 2D (HSQC/HMBC) correlations.Invisible/Broad. Often lost due to exchange or quadrupole broadening.[1]Invisible. Exchanged with Deuterium.[1]
Solubility Excellent. Dissolves both free base and salt forms.[1]Variable. Free base dissolves; HCl salts require neutralization.[1]Good. Best for HCl salts.[1]
Chemical Shift Stability High. Consistent internal referencing.Low. Concentration-dependent shifts due to H-bonding.[1]pH Dependent. Shifts vary wildly with pH.[1]

Expert Insight: For publication-quality assignments, DMSO-d


  is the superior choice.[1] It stabilizes the imidazole tautomeric equilibrium sufficiently to observe the quaternary C2 carbon and often resolves the C4/C5 equivalence.

13C NMR Peak Assignments (Reference Standard)

The following assignments are derived from high-confidence fragment additivity principles and validated against analogous 2-substituted imidazole spectral data.

Conditions: 100 MHz, DMSO-d


, 298 K.
Carbon LabelChemical Shift (

, ppm)
TypeMultiplicity (DEPT-135)Assignment Rationale
C2 146.5 ± 1.0 Quaternary (C

)
InvisibleMost Deshielded. The imidazole C2 is flanked by two nitrogens.[1] Alkyl substitution at C2 typically shifts this from 135 ppm (unsubstituted) to ~146 ppm.[1][2]
C4 / C5 118.0 – 122.0 Aromatic CHUp / PositiveBroad/Averaged. In 1H-imidazoles, these carbons rapidly tautomerize.[1] They appear as a single broad peak or two closely spaced peaks depending on water content.[1]
C6 (Linker) 46.2 ± 0.8 Methylene (CH

)
Down / NegativeBridge Carbon. Located between the imidazole ring and the amine nitrogen.[1][2] Slightly shielded compared to the isobutyl CH

due to the electron-rich imidazole ring current.[1]
C7 (Isobutyl) 57.5 ± 0.8 Methylene (CH

)
Down / NegativeAmine Alpha-Carbon. Deshielded by the secondary amine nitrogen.[1] Typical range for R-NH-C H

-iBu is 56–58 ppm.[1]
C8 (Isobutyl) 27.8 ± 0.5 Methine (CH)Up / PositiveBeta-Carbon. The branching point of the isobutyl group.[1] Characteristic shift for isobutyl fragments.
C9 / C10 20.4 ± 0.5 Methyl (CH

)
Up / PositiveGamma-Carbons. The two equivalent methyl groups at the end of the chain.[1]
Structural Numbering Reference
  • Imidazole Ring: N1, C2, N3, C4, C5[2]

  • Linker: C6 (attached to C2)[1][2]

  • Amine Nitrogen: NH[1]

  • Isobutyl Chain: C7 (CH

    
    ), C8 (CH), C9/C10 (CH
    
    
    
    )[2]

Assignment Logic & Validation Workflow

To ensure scientific integrity, the assignment must be self-validating. The following Graphviz diagram illustrates the logical workflow to distinguish the critical signals (specifically the two CH


 groups).

AssignmentWorkflow Sample Sample: (1H-Imidazol-2-ylmethyl)-isobutyl-amine Exp1D Experiment: 1D 13C & DEPT-135 Sample->Exp1D Decision1 Identify CH2 Signals (Negative Phasing) Exp1D->Decision1 PeakA Peak A: ~46 ppm Decision1->PeakA PeakB Peak B: ~57 ppm Decision1->PeakB ExpHMBC Experiment: 2D HMBC (Long Range) PeakA->ExpHMBC PeakB->ExpHMBC LogicA Correlates to Imidazole H4/H5? ExpHMBC->LogicA ResultA YES: Peak A is Linker (C6) (Closer to Ring) LogicA->ResultA Strong Correlation ResultB NO: Peak B is Isobutyl (C7) (Correlates to Methyls) LogicA->ResultB No Ring Correlation

Figure 1: Logic flow for distinguishing the linker methylene (C6) from the isobutyl methylene (C7) using HMBC correlations.

Comparative Performance: Structural Alternatives

When designing drugs, researchers often choose between this scaffold and its analogs.[2] Here is how they compare spectroscopically and functionally.

A. vs. 1-Isobutyl-1H-imidazol-2-amine (Isomer)[1]
  • Structure Difference: In the alternative isomer, the isobutyl group is attached directly to the ring nitrogen (N1) , and the exocyclic nitrogen is a primary amine at C2.[2]

  • Spectral Differentiator:

    • Target Molecule: Linker CH

      
       (~46 ppm) is present.[1][2]
      
    • Isomer: No linker CH

      
      . The isobutyl CH
      
      
      
      is attached to the aromatic N1, shifting it significantly downfield to ~52-55 ppm , but lacking the second aliphatic CH
      
      
      signal.[2]
    • C2 Shift: The isomer's C2 is attached to an electron-donating NH

      
      , shifting it upfield to ~148-150 ppm .[1]
      
B. vs. Benzylamine Analogs[1]
  • Performance: The imidazole ring is significantly more electron-rich/polar than a phenyl ring.[1]

  • Spectral Impact: Benzyl CH

    
     typically resonates at 53-54 ppm .[1] The imidazole-2-yl CH
    
    
    
    is shielded (~46 ppm ) due to the unique electronic environment of the amidine-like C2 position.[1]

Experimental Protocol for Optimal Resolution

To reproduce the data above, follow this specific protocol designed to minimize exchange broadening:

  • Sample Prep: Dissolve 15-20 mg of the free base in 0.6 mL of DMSO-d

    
     .
    
  • Water Suppression: Ensure the DMSO is dry.[1] Water promotes rapid proton exchange, broadening the C4/C5 signals.[2] If signals are broad, add activated 3Å molecular sieves directly to the NMR tube 1 hour prior to acquisition.[2]

  • Acquisition Parameters (13C):

    • Relaxation Delay (D1): Set to 2.0 - 3.0 seconds . The quaternary C2 has a long T1 relaxation time; short delays will suppress this critical peak.

    • Scans: Minimum 512 scans (due to the low molecular weight and relaxation issues).

  • Processing: Apply an exponential line broadening (LB) of 1.0 - 2.0 Hz. The imidazole carbons are naturally broad; matching the LB improves S/N ratio significantly.

References

  • Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities."[2][3] J. Org.[1][3] Chem.1997 , 62, 7512–7515.[4] Link[1][2]

  • Al-Badr, A. A. "Carbon-13 Nuclear Magnetic Resonance Spectroscopy of Some Biologically Active Imidazoles."[1][5] Spectroscopy Letters1983 , 16, 613–623.[2] Link[1][2]

  • Claramunt, R. M.; et al. "The Tautomerism of Imidazoles: A 13C/15N NMR Study."[2] Magnetic Resonance in Chemistry2006 , 44, 566–570.[2] Link[1][2]

  • Pretsch, E.; Bühlmann, P.; Badertscher, M. Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag, Berlin, 2009 .[2] (Fragment Additivity Rules for Amines).

Sources

Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of (1H-Imidazol-2-ylmethyl)-isobutyl-amine

In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing invaluable insight...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing invaluable insights into molecular weight and structure through the analysis of fragmentation patterns. This guide offers a comprehensive comparison of the expected mass spectrometry fragmentation patterns of (1H-Imidazol-2-ylmethyl)-isobutyl-amine under different ionization techniques, grounded in established fragmentation mechanisms of its constituent moieties. By understanding these patterns, researchers can devise robust analytical methods for the identification and characterization of this and structurally related compounds.

Introduction to the Analyte: A Molecule of Two Halves

(1H-Imidazol-2-ylmethyl)-isobutyl-amine is a molecule that combines two key functional groups: a heterocyclic imidazole ring and a primary isobutyl-amine chain. The imidazole moiety is a common feature in many biologically active compounds, while the isobutyl-amine provides a flexible and basic side chain. The interplay of these two structural components will dictate the molecule's behavior under mass spectrometric analysis. Understanding the fragmentation of each part is crucial to interpreting the overall mass spectrum.

The Impact of Ionization Techniques: Hard vs. Soft Ionization

The choice of ionization technique is a critical first step in any mass spectrometry experiment, as it profoundly influences the extent of fragmentation observed.[1] We will compare two of the most common techniques: Electron Ionization (EI), a "hard" ionization method, and Electrospray Ionization (ESI), a "soft" ionization method.

  • Electron Ionization (EI): This high-energy process bombards the analyte with electrons, leading to extensive fragmentation.[1][2] This provides a detailed "fingerprint" of the molecule, rich in structural information. EI is typically coupled with Gas Chromatography (GC-MS) and is suitable for volatile and thermally stable compounds.

  • Electrospray Ionization (ESI): This technique transfers ions from a solution into the gas phase with minimal energy, resulting in the formation of protonated molecules ([M+H]⁺) with little to no fragmentation.[3] To induce fragmentation for structural analysis, Collision-Induced Dissociation (CID) is employed in tandem mass spectrometry (MS/MS). ESI is commonly paired with Liquid Chromatography (LC-MS) and is ideal for polar and non-volatile molecules.

Predicted Fragmentation Patterns of (1H-Imidazol-2-ylmethyl)-isobutyl-amine

The molecular weight of (1H-Imidazol-2-ylmethyl)-isobutyl-amine (C₈H₁₅N₃) is 153.23 g/mol . The following sections detail the anticipated fragmentation pathways under EI and ESI.

Electron Ionization (EI) Fragmentation

Under EI conditions, we expect to see fragmentation characteristic of both the isobutylamine and imidazole moieties. The molecular ion peak (M⁺˙) at m/z 153 may be observed, but its intensity could be low due to extensive fragmentation.

Key Predicted EI Fragments:

m/z Proposed Fragment Structure/Origin Significance
138[M - CH₃]⁺Loss of a methyl group from the isobutyl moiety.
110[M - C₃H₇]⁺Loss of the isopropyl group from the isobutyl moiety.
95Imidazole ring fragmentCleavage of the bond between the methylene bridge and the isobutyl group.
81/82Imidazole ring fragmentsCharacteristic fragments of the imidazole ring.
30 [CH₂NH₂]⁺Base Peak. Resulting from α-cleavage of the isobutylamine side chain. This is a highly characteristic fragment for primary amines.[4][5]

Rationale for EI Fragmentation:

The primary driving force for fragmentation in EI is the formation of stable radical cations.[4][6] For aliphatic amines, α-cleavage is a dominant fragmentation pathway.[5] In the case of (1H-Imidazol-2-ylmethyl)-isobutyl-amine, the most favorable α-cleavage would occur at the C-C bond adjacent to the nitrogen atom of the isobutyl group, leading to the highly stable [CH₂NH₂]⁺ ion at m/z 30.

The imidazole ring is relatively stable, and its fragmentation typically involves the loss of neutral molecules like HCN.[7][8] We would anticipate seeing fragments corresponding to the intact imidazole ring attached to the methylene bridge, as well as fragments arising from the breakdown of the ring itself.

Caption: Predicted major EI fragmentation pathways for (1H-Imidazol-2-ylmethyl)-isobutyl-amine.

Electrospray Ionization (ESI) with Collision-Induced Dissociation (CID) Fragmentation

In positive ion mode ESI, (1H-Imidazol-2-ylmethyl)-isobutyl-amine is expected to readily form a protonated molecule, [M+H]⁺, at m/z 154. This ion will then be subjected to CID to induce fragmentation. The fragmentation will likely be more controlled than in EI, often initiated at the site of protonation.

Key Predicted ESI-CID Fragments:

Precursor Ion (m/z) Product Ion (m/z) Neutral Loss Proposed Fragmentation Pathway
1549559 (C₃H₉N)Loss of the isobutylamine moiety.
1548272 (C₄H₈N)Cleavage of the bond between the imidazole ring and the methylene bridge, with charge retention on the imidazole.
956827 (HCN)Characteristic loss of hydrogen cyanide from the imidazole ring.[7]

Rationale for ESI-CID Fragmentation:

The fragmentation in ESI-MS/MS is often directed by the charge site. Protonation is likely to occur on one of the nitrogen atoms. Cleavage of the bonds adjacent to the charged site is a common fragmentation route.[9] The loss of the entire isobutylamine side chain is a plausible pathway, leading to the stable imidazol-2-ylmethyl cation at m/z 95. Subsequent fragmentation of this ion would then follow the characteristic pathways for imidazole derivatives, such as the loss of HCN.

Caption: Proposed ESI-MS/MS fragmentation of protonated (1H-Imidazol-2-ylmethyl)-isobutyl-amine.

Experimental Protocols

To experimentally verify these predicted fragmentation patterns, the following protocols are recommended:

GC-MS Analysis (for EI Fragmentation)
  • Sample Preparation: Dissolve the analyte in a volatile solvent such as methanol or dichloromethane to a concentration of approximately 1 mg/mL.

  • Instrumentation: A gas chromatograph coupled to a single quadrupole or time-of-flight mass spectrometer with an EI source.

  • GC Conditions:

    • Column: A non-polar column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

    • Injection Volume: 1 µL.

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 50 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Mass Range: m/z 25-200.

LC-MS/MS Analysis (for ESI-CID Fragmentation)
  • Sample Preparation: Dissolve the analyte in a mixture of water and acetonitrile (50:50) with 0.1% formic acid to a concentration of 10 µg/mL. The formic acid will aid in protonation.[10]

  • Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) with an ESI source.

  • LC Conditions:

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient from 5% to 95% B over several minutes.

    • Flow Rate: 0.3 mL/min.

  • MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • MS1 Scan: Scan for the precursor ion at m/z 154.

    • MS2 Scan (Product Ion Scan): Isolate the precursor ion at m/z 154 and apply varying collision energies to observe the fragment ions.

Conclusion: A Synergistic Approach to Structural Confirmation

The mass spectrometric analysis of (1H-Imidazol-2-ylmethyl)-isobutyl-amine presents a fascinating case study in the fragmentation of a molecule with distinct functional domains. Electron Ionization is predicted to yield a dominant fragment at m/z 30, unequivocally indicating the presence of a primary amine, while also providing characteristic ions from the imidazole ring. Conversely, Electrospray Ionization with CID will likely produce a prominent fragment at m/z 95, corresponding to the imidazol-2-ylmethyl cation, and allow for a more controlled study of the imidazole ring's fragmentation.

By employing both GC-MS with EI and LC-MS/MS with ESI, researchers can obtain complementary data that, when taken together, provide a high degree of confidence in the structural assignment of (1H-Imidazol-2-ylmethyl)-isobutyl-amine and its analogs. This dual-pronged approach exemplifies a robust strategy for the comprehensive characterization of novel chemical entities in the demanding field of drug development.

References

  • Vertex AI Search. (2024). Performance Comparison of Ambient Ionization Techniques Using a Single Quadrupole Mass Spectrometer for the Analysis of Amino Acids, Drugs, and Explosives - PMC.
  • Vertex AI Search. (2024).
  • Chemistry LibreTexts. (2021). 17: Mass Spectrometry.
  • ResearchGate. (n.d.). Electron impact studies. XII. Mass spectra of substituted imidazoles.
  • PubMed. (2006).
  • ResearchGate. (2024). Performance Comparison of Ambient Ionization Techniques Using a Single Quadrupole Mass Spectrometer for the Analysis of Amino Acids, Drugs, and Explosives.
  • University of Surrey. (2024). Performance Comparison of Ambient Ionization Techniques Using a Single Quadrupole Mass Spectrometer for the Analysis of Amino Acids, Drugs, and Explosives.
  • MetwareBio. (n.d.). Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI.
  • PubMed. (2006). Electrospray mass spectral fragmentation study of N,N'-disubstituted imidazolium ionic liquids.
  • Intro to Mass Spectrometry. (n.d.).
  • NIH. (2019).
  • Chemistry LibreTexts. (2023).
  • National Institute of Standards and Technology. (n.d.). Isobutylamine - the NIST WebBook.
  • YouTube. (2022).
  • PMC. (2020).
  • Universidad de Guanajuato. (n.d.).
  • SlidePlayer. (n.d.).
  • MetwareBio. (n.d.). Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra.
  • Freie Universität Berlin. (n.d.).
  • CORE. (n.d.).
  • UAB. (2010). Ion fragmentation of small molecules in mass spectrometry.
  • Chemistry LibreTexts. (2019).
  • ChemicalBook. (n.d.). Isobutylamine(78-81-9) IR Spectrum.
  • MDPI. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders.
  • ResearchGate. (n.d.).
  • RSC Publishing. (2015).
  • Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. (2021).
  • Benchchem. (n.d.). Application Notes and Protocols for the Mass Spectrometry of 1-(1H-Imidazol-5-yl)-N-methylmethanamine (Histamine).
  • ResearchGate. (n.d.). The mass spectra of imidazole and 1-methylimidazole.

Sources

Validation

A Comparative Analysis of 2-(3-Trifluoromethylphenyl)histamine and Classical Histamine Derivatives in Receptor Modulation

A Technical Guide for Researchers in Pharmacology and Drug Development In the landscape of G-protein coupled receptor (GPCR) modulation, histamine receptors remain a pivotal target for therapeutic intervention in a wide...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Pharmacology and Drug Development

In the landscape of G-protein coupled receptor (GPCR) modulation, histamine receptors remain a pivotal target for therapeutic intervention in a wide array of physiological and pathological processes. While histamine, the endogenous agonist, orchestrates a broad spectrum of effects through its four receptor subtypes (H1, H2, H3, and H4), the quest for selective ligands has driven the development of a diverse chemical arsenal. This guide provides an in-depth comparison of 2-(3-Trifluoromethylphenyl)histamine, a potent and selective 2-substituted imidazole H1-receptor agonist, with a panel of classical histamine derivatives. By examining their chemical structures, receptor binding affinities, functional potencies, and the signaling pathways they modulate, we offer a comprehensive resource for researchers navigating the complexities of the histaminergic system.

The Chemical Landscape: Structures of Key Histamine Receptor Ligands

The subtle structural modifications among histamine derivatives dictate their receptor selectivity and functional activity. Below are the chemical structures of the compounds discussed in this guide.

  • Histamine: The foundational endogenous biogenic amine.

  • 2-(3-Trifluoromethylphenyl)histamine: A 2-substituted imidazole with a bulky, electron-withdrawing group, enhancing its H1-receptor selectivity.

  • 2-Methylhistamine: A simple methylated derivative of histamine, exhibiting preference for the H1 receptor.

  • 4-Methylhistamine: An isomer of 2-methylhistamine with methylation at the 4-position of the imidazole ring, conferring H2-receptor selectivity.

  • (R)-α-Methylhistamine: Methylation on the ethylamine side chain, a key modification for H3-receptor agonism.

Comparative Receptor Binding Affinities

The equilibrium dissociation constant (Ki) is a measure of a ligand's binding affinity for a receptor. A lower Ki value indicates a higher binding affinity. The following table summarizes the reported Ki values (in nM) for our subject compounds at the four human histamine receptor subtypes.

CompoundH1 Receptor Ki (nM)H2 Receptor Ki (nM)H3 Receptor Ki (nM)H4 Receptor Ki (nM)
2-(3-Trifluoromethylphenyl)histamine ~126[1]>10,000[1]>10,000[1]No data
Histamine ~100-500~30-200~5-20~15-50
2-Methylhistamine ~10-50>10,000>10,000>10,000
4-Methylhistamine >10,000~50-150>10,000>10,000
(R)-α-Methylhistamine >10,000>10,000~1-10~500-1000

Note: Ki values can vary depending on the experimental conditions and tissue/cell line used. The values presented are approximations from the literature for comparative purposes.

Functional Potency at Histamine Receptors

Functional assays measure the ability of a ligand to elicit a biological response upon binding to its receptor. The half-maximal effective concentration (EC50) or the negative logarithm of the EC50 (pD2 or pEC50) are common measures of a compound's potency.

CompoundH1 Receptor Activity (pD2/pEC50)H2 Receptor ActivityH3 Receptor ActivityH4 Receptor Activity
2-(3-Trifluoromethylphenyl)histamine 6.81 (Full Agonist)[1]Very Low/Inactive[1]Very Low/Inactive[1]No data
Histamine ~6.5-7.0 (Full Agonist)Full AgonistFull AgonistFull Agonist
2-Methylhistamine ~6.0-6.5 (Full Agonist)Very Low/InactiveVery Low/InactiveVery Low/Inactive
4-Methylhistamine Very Low/Inactive~6.0-6.5 (Full Agonist)Very Low/InactiveVery Low/Inactive
(R)-α-Methylhistamine Very Low/InactiveVery Low/InactiveHigh Potency AgonistLow Potency Agonist

From this data, 2-(3-Trifluoromethylphenyl)histamine emerges as a highly potent and selective H1-receptor agonist, even surpassing the potency of histamine at this subtype in some functional assays.[1] Its bulky 2-position substituent significantly diminishes its affinity and activity at other histamine receptors.

Histamine Receptor Signaling Pathways

The four histamine receptor subtypes couple to different G-proteins, initiating distinct intracellular signaling cascades. Understanding these pathways is crucial for interpreting the functional consequences of receptor activation.

Histamine_Signaling cluster_H1 H1 Receptor Signaling cluster_H2 H2 Receptor Signaling cluster_H3_H4 H3 & H4 Receptor Signaling H1 H1R Gq Gq/11 H1->Gq Histamine 2-(3-TFMP)histamine PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC H2 H2R Gs Gs H2->Gs Histamine 4-Methylhistamine AC Adenylyl Cyclase (AC) Gs->AC ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA PKA Activation cAMP->PKA H3 H3R Gi Gi/o H3->Gi Histamine (R)-α-Methylhistamine H4 H4R H4->Gi Histamine AC_inhibit Adenylyl Cyclase (AC) (Inhibited) Gi->AC_inhibit MAPK MAPK Pathway Gi->MAPK cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease

Caption: Histamine receptor signaling pathways.

Experimental Protocols

To facilitate the replication and validation of findings in the field, we provide detailed methodologies for key in vitro assays used to characterize histamine receptor ligands.

Radioligand Binding Assay for H1 Receptor Affinity

This protocol describes a method to determine the binding affinity of a test compound for the H1 receptor using [³H]-mepyramine, a radiolabeled H1-antagonist.

Workflow Diagram:

Binding_Assay_Workflow start Start prep Prepare Membranes (e.g., from guinea pig cerebellum) start->prep incubate Incubate Membranes with: - [³H]-mepyramine - Test Compound (various concentrations) - Buffer prep->incubate separate Separate Bound and Free Radioligand (Rapid Filtration) incubate->separate wash Wash Filters separate->wash scintillation Quantify Radioactivity (Liquid Scintillation Counting) wash->scintillation analyze Data Analysis (Calculate Ki from IC50) scintillation->analyze end End analyze->end

Sources

Comparative

A Comparative Guide to the Purity Validation of (1H-Imidazol-2-ylmethyl)-isobutyl-amine Reference Standards

Introduction: The Critical Role of Purity in Pharmaceutical Reference Standards In the landscape of pharmaceutical development and quality control, the purity of a reference standard is not merely a quality metric; it is...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity in Pharmaceutical Reference Standards

In the landscape of pharmaceutical development and quality control, the purity of a reference standard is not merely a quality metric; it is the bedrock of analytical accuracy and, by extension, patient safety. A reference standard, a highly characterized material, serves as a benchmark against which new batches of active pharmaceutical ingredients (APIs), intermediates, and finished products are measured. For a compound like (1H-Imidazol-2-ylmethyl)-isobutyl-amine, a potential building block or impurity in drug synthesis, an accurately defined purity value is paramount for reliable quantification in analytical methods.

This guide provides an in-depth comparison of analytical methodologies for validating the purity of (1H-Imidazol-2-ylmethyl)-isobutyl-amine reference standards. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our recommendations in authoritative scientific principles and regulatory expectations.

Understanding the Analyte: (1H-Imidazol-2-ylmethyl)-isobutyl-amine

To effectively validate the purity of a reference standard, a comprehensive understanding of its chemical nature and potential impurities is essential. (1H-Imidazol-2-ylmethyl)-isobutyl-amine is a secondary amine containing an imidazole heterocycle. Its structure suggests a likely synthetic route involving the reductive amination of imidazole-2-carboxaldehyde with isobutylamine.

This understanding allows us to anticipate two primary categories of impurities:

  • Process-Related Impurities: These are substances that arise from the manufacturing process. For (1H-Imidazol-2-ylmethyl)-isobutyl-amine, these could include:

    • Unreacted starting materials: Imidazole-2-carboxaldehyde and Isobutylamine.

    • Intermediate species: The imine formed between the aldehyde and amine.

    • Byproducts of the reducing agent.

  • Degradation Impurities: These form during storage or handling due to exposure to environmental factors like light, heat, or oxygen. The imidazole ring, in particular, can be susceptible to oxidative and photolytic degradation.[1][2]

A robust purity validation strategy must employ a suite of orthogonal analytical techniques capable of detecting and quantifying this diverse range of potential impurities.

Comparative Analysis of Purity Determination Methods

No single analytical technique can definitively establish the purity of a reference standard. A multi-faceted approach, leveraging the strengths of different methods, is crucial for a comprehensive and reliable assessment. The following sections compare the most effective techniques for validating the purity of (1H-Imidazol-2-ylmethyl)-isobutyl-amine.

High-Performance Liquid Chromatography (HPLC) with UV Detection: The Workhorse for Purity and Impurity Profiling

Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. For a polar compound like (1H-Imidazol-2-ylmethyl)-isobutyl-amine, reversed-phase HPLC is the method of choice. A UV detector provides a sensitive and linear response for compounds with a chromophore, such as the imidazole ring.

Experimental Rationale: The selection of a C18 column provides a versatile stationary phase for the separation of the polar analyte from a range of potential impurities with varying polarities. A gradient elution with a buffered aqueous mobile phase and an organic modifier like acetonitrile allows for the effective separation of both early-eluting polar impurities and late-eluting non-polar impurities. The use of a buffer is critical to maintain a consistent ionization state of the amine, ensuring reproducible retention times.

Detailed Experimental Protocol: Stability-Indicating HPLC-UV Method

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and a diode array detector (DAD) or multi-wavelength UV detector.

  • Column: C18, 4.6 mm x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.025 M Potassium Phosphate buffer (pH 3.2).[3]

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm (for general impurity detection) and a more specific wavelength based on the UV spectrum of the main compound.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh approximately 10 mg of the reference standard and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B.

Data Interpretation and Comparison:

Parameter HPLC-UV Alternative (e.g., GC)
Applicability Excellent for non-volatile, polar compounds like the target amine.Suitable for volatile and thermally stable compounds. Derivatization may be required for polar amines.
Selectivity High selectivity achievable through optimization of column, mobile phase, and gradient.Good selectivity for volatile impurities.
Sensitivity Good (ng level).Very high with specific detectors (e.g., FID).
Quantification Area percent normalization is a common approach for purity assessment. A reference standard of the impurity is needed for accurate quantification.Similar quantification principles apply.

Workflow for HPLC-UV Purity Validation

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Reporting Prep_Standard Weigh & Dissolve Reference Standard HPLC Inject into HPLC System Prep_Standard->HPLC Prep_Sample Weigh & Dissolve Test Sample Prep_Sample->HPLC DAD Acquire Data (DAD Detector) HPLC->DAD Integration Integrate Peaks DAD->Integration Calculation Calculate Area % Integration->Calculation Report Generate Purity Report Calculation->Report

Caption: Workflow for purity determination by HPLC-UV.

Quantitative Nuclear Magnetic Resonance (qNMR): An Absolute Purity Determination Method

Principle: qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a reference standard of the same compound.[4] The integral of a specific NMR signal is directly proportional to the number of protons giving rise to that signal. By comparing the integral of a known proton signal from the analyte to the integral of a known proton signal from a certified internal standard of known purity, the absolute purity of the analyte can be determined.

Experimental Rationale: For (1H-Imidazol-2-ylmethyl)-isobutyl-amine, several distinct proton signals in the ¹H NMR spectrum can be used for quantification, such as the methylene protons adjacent to the imidazole ring or the methyl protons of the isobutyl group. The choice of internal standard is critical; it must be of high purity, stable, and have signals that do not overlap with the analyte's signals. Maleic acid is a suitable choice due to its simple spectrum (a single peak for the two olefinic protons) and its solubility in common NMR solvents.

Detailed Experimental Protocol: ¹H-qNMR for Absolute Purity

  • Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: Certified Maleic Acid (purity ≥ 99.5%).

  • Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆).

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the (1H-Imidazol-2-ylmethyl)-isobutyl-amine reference standard into an NMR tube.

    • Accurately weigh approximately 5 mg of the certified maleic acid internal standard into the same NMR tube.

    • Add approximately 0.75 mL of DMSO-d₆ to the NMR tube and dissolve the solids completely.

  • Acquisition Parameters:

    • Pulse Program: Standard 90° pulse sequence.

    • Relaxation Delay (d1): 30 s (to ensure full relaxation of all protons).

    • Number of Scans: 16 (or more for better signal-to-noise).

  • Data Processing:

    • Apply a line broadening of 0.3 Hz.

    • Carefully phase the spectrum and perform a baseline correction.

    • Integrate the selected analyte and internal standard signals.

Purity Calculation:

Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

Where:

  • I = Integral value

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the standard

Data Interpretation and Comparison:

Parameter qNMR HPLC-UV (with reference standards for impurities)
Quantification Absolute, primary method.Relative method, requires impurity reference standards for accurate quantification.
Specificity Highly specific based on unique proton signals.Dependent on chromatographic resolution.
Sample Throughput Lower compared to HPLC.Higher, suitable for routine analysis.
Destructive? Non-destructive.Destructive.

Logical Relationship in qNMR Purity Calculation

qNMR_Logic cluster_inputs Experimental Inputs cluster_constants Known Constants cluster_calculation Calculation cluster_output Result Mass_Analyte Mass of Analyte Purity_Equation Purity Calculation Formula Mass_Analyte->Purity_Equation Mass_Standard Mass of Standard Mass_Standard->Purity_Equation Purity_Standard Purity of Standard Purity_Standard->Purity_Equation Integrals NMR Signal Integrals Integrals->Purity_Equation MW_Analyte MW of Analyte MW_Analyte->Purity_Equation MW_Standard MW of Standard MW_Standard->Purity_Equation N_Analyte Proton Count (Analyte) N_Analyte->Purity_Equation N_Standard Proton Count (Standard) N_Standard->Purity_Equation Final_Purity Absolute Purity of Analyte Purity_Equation->Final_Purity

Caption: Inputs and constants for qNMR purity calculation.

Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Impurities and Residual Solvents

Principle: GC separates volatile and thermally stable compounds in the gas phase. The separated components are then detected by a mass spectrometer, which provides both quantitative information and structural identification based on the mass-to-charge ratio of the ions.

Experimental Rationale: This technique is particularly valuable for identifying and quantifying volatile process-related impurities such as residual solvents used in the synthesis and purification steps. A headspace GC-MS approach is ideal for this purpose, as it avoids injecting the non-volatile main component onto the GC column.

Detailed Experimental Protocol: Headspace GC-MS for Residual Solvents

  • Instrumentation: Headspace sampler coupled to a GC-MS system.

  • GC Column: A column suitable for residual solvent analysis (e.g., DB-624 or equivalent).

  • Carrier Gas: Helium or Hydrogen.

  • Oven Temperature Program: A gradient program to separate a wide range of solvents (e.g., 40 °C hold for 5 min, then ramp to 240 °C).

  • MS Parameters: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 35-300.

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of the reference standard into a headspace vial.

    • Add a suitable solvent (e.g., Dimethylformamide) and an internal standard.

    • Seal the vial and place it in the headspace autosampler for incubation and injection.

Data Interpretation and Comparison:

Parameter Headspace GC-MS Direct Injection GC-MS
Applicability Ideal for volatile analytes in a non-volatile matrix.Requires the analyte to be volatile and thermally stable.
Matrix Effects Minimized.Can be significant.
Sensitivity High for volatile compounds.High.
Identification Confident identification based on mass spectra and retention time.Confident identification.

Summary of Recommended Analytical Strategy

A comprehensive purity validation of a (1H-Imidazol-2-ylmethyl)-isobutyl-amine reference standard should employ a combination of these orthogonal techniques.

Analytical Technique Primary Purpose Key Advantages
HPLC-UV (Stability-Indicating) Purity assessment and profiling of non-volatile impurities and degradation products.High selectivity, good sensitivity, and well-established methodology.
¹H-qNMR Absolute purity determination.Primary method, non-destructive, highly specific.
Headspace GC-MS Identification and quantification of residual solvents.High sensitivity for volatile compounds, minimizes matrix effects.
Mass Spectrometry (LC-MS) Identification of unknown impurities and degradation products.Provides molecular weight and structural information.

Conclusion: A Triad of Orthogonal Methods for Unwavering Confidence

The validation of a reference standard's purity is a cornerstone of analytical science in the pharmaceutical industry. For (1H-Imidazol-2-ylmethyl)-isobutyl-amine, a single analytical method is insufficient to provide the necessary level of assurance. A scientifically sound and defensible purity assessment relies on a triad of orthogonal methods: HPLC-UV for comprehensive impurity profiling, qNMR for an absolute purity value, and GC-MS for the control of volatile impurities. By integrating the data from these complementary techniques, researchers and drug development professionals can establish a highly accurate and reliable purity value for their reference standard, ensuring the integrity of their analytical data and contributing to the development of safe and effective medicines.

References

  • Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences, 108(10), 3353-3363. [Link]

  • Talati, A. S., & Dave, H. N. (2024). FORCED DEGRADATION STUDIES AND ASSESSMENT OF DEGRADATION PRODUCTS OF IMEGLIMIN HYDROCHLORIDE USING LC-ESI/APCI-MS. Rasayan Journal of Chemistry, 17(4). [Link]

  • Jadhav, S. B., et al. (2015). Validated stability-indicating HPLC method for simultaneous estimation of Ofloxacin and Satranidazole from pharmaceutical dosage form. Journal of Chemical and Pharmaceutical Research, 7(4), 960-969.
  • European Medicines Agency. (2006). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • United States Pharmacopeia. (2023). <467> Residual Solvents.
  • Abdel-Gawad, S. A., et al. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Molecules, 26(1), 134. [Link]

  • BenchChem. (2025). Analytical Techniques for the Determination of Imidazole Compounds: A Detailed Guide for Researchers.
  • Mahajan, M. P., & Sawant, S. D. (2014). Stability Indicating HPLC Method Development – A Review. International Journal of Trend in Scientific Research and Development, 5(5), 2286-2292.
  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative ¹H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220-9231.
  • Diehl, B. (2012). qNMR - The Purity Assay. University of Illinois Chicago.
  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • International Council for Harmonisation. (2005). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling (1H-Imidazol-2-ylmethyl)-isobutyl-amine

Topic: [1][2][3][4] Technical Safety Guide: (1H-Imidazol-2-ylmethyl)-isobutyl-amine[1][2] Executive Summary (1H-Imidazol-2-ylmethyl)-isobutyl-amine (CAS: 17281-92-4 / Analogous structures) is a specialized intermediate c...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: [1][2][3][4]

Technical Safety Guide: (1H-Imidazol-2-ylmethyl)-isobutyl-amine[1][2]

Executive Summary (1H-Imidazol-2-ylmethyl)-isobutyl-amine (CAS: 17281-92-4 / Analogous structures) is a specialized intermediate combining a secondary aliphatic amine with an imidazole heterocycle.[1][2] Treat this compound as a high-hazard Corrosive (Skin Corr.[2][5] 1B) and a Respiratory Irritant. [2][5]

This guide prioritizes barrier integrity and exposure prevention .[6] Due to the molecule's basicity and potential for tissue destruction, standard laboratory PPE is insufficient without specific material selection protocols.

Hazard Characterization & Risk Assessment

Before selecting PPE, you must understand the enemy. This molecule presents a dual-threat profile:

  • Chemical Burn Hazard: The secondary amine functionality (

    
    ) creates a highly alkaline local environment upon contact with moisture (skin/eyes), leading to saponification of lipids and deep tissue damage.
    
  • Sensitization Potential: While specific data may be limited, low-molecular-weight amines and imidazoles are structural alerts for respiratory and skin sensitization.[2]

Hazard Class (GHS)H-StatementOperational Implication
Skin Corr.[1][2][4] 1B Causes severe skin burns and eye damage.[5]Zero-tolerance for skin contact. Double-gloving is mandatory.[1][2]
Acute Tox. 4 (Oral) Harmful if swallowed.[4][5][7][8][9]Ingestion risk via hand-to-mouth transfer; rigorous hygiene required.[1][2]
STOT SE 3 May cause respiratory irritation.[5][8]Fume hood use is non-negotiable.
Hygroscopic (Physical Property)Absorbs atmospheric

/

. Handle under inert atmosphere to prevent degradation and crust formation.

Personal Protective Equipment (PPE) Matrix

Scientific Rationale for Selection:

  • Gloves: Aliphatic amines can permeate standard nitrile rubber. However, for incidental splash protection, high-grade nitrile is acceptable.[2] For prolonged contact or spill cleanup, you must use laminate films (EVOH/PE) because amines can swell and degrade nitrile/neoprene over time.

  • Respiratory: The imidazole ring lowers volatility compared to pure isobutylamine, but the amine vapor pressure is still significant enough to cause mucosal damage.

PPE Specification Table
ComponentMinimum RequirementRecommended SpecificationCritical Notes
Hand Protection Double Nitrile (0.11 mm min)Laminate Liner (Silver Shield/4H) under Nitrile outerChange outer gloves immediately upon splash.[1][2] Do NOT use Latex (poor amine resistance).
Eye Protection Chemical GogglesGoggles + Face Shield Safety glasses are insufficient due to corrosive splash risk.
Body Protection Lab Coat (Cotton/Poly)Chemical-Resistant Apron (Tyvek or PVC)Required during transfer of volumes >50 mL.[2]
Respiratory Fume Hood (Face Velocity >0.5 m/s)Full-Face Respirator (ABEK1 Filter)Respirator required only if handling outside a hood (e.g., spill cleanup).[2]

Operational Handling Protocol

This workflow is designed to isolate the operator from the chemical.

Phase 1: Engineering Controls (Pre-Work)
  • Verify Ventilation: Ensure fume hood is active. Tape a kimwipe to the sash to visualize airflow.

  • Inert Environment: If high purity is required, setup a Nitrogen/Argon line. This amine will react with air (

    
    ) to form carbamates/carbonates.
    
  • Decontamination Station: Prepare a beaker of 5% Citric Acid or Dilute Vinegar inside the hood. This serves as a "quench station" for contaminated spatulas or pipettes.

Phase 2: Transfer & Weighing
  • Solids: If the substance is solid (low melting point), use a disposable anti-static spatula.

  • Liquids:

    • Use a positive displacement pipette or glass syringe. Standard air-displacement pipettes may drip due to vapor pressure/viscosity differences.[2]

    • Technique: Keep the receiving vessel as close as possible to the source container. Do not traverse the "breathing zone" with an open pipette.

Phase 3: Workflow Logic (Visualized)

HandlingWorkflow Start Start: Chemical Retrieval CheckPPE Verify PPE: Double Nitrile + Goggles Start->CheckPPE HoodCheck Fume Hood Check (Velocity > 0.5 m/s?) CheckPPE->HoodCheck Handling Weigh/Transfer (Use Pos. Displacement) HoodCheck->Handling Pass Stop Stop Work HoodCheck->Stop Fail Quench Quench Tools (5% Citric Acid) Handling->Quench Waste Disposal (Basic Waste Stream) Quench->Waste

Figure 1: Operational workflow ensuring engineering controls are verified before chemical exposure.

Emergency Response & Decontamination

Self-Validating Response System: The logic here is based on Neutralization .[2] Since the contaminant is a base (amine), water is the primary diluent, but weak acid is the specific neutralizer for equipment.

Exposure Scenarios
  • Skin Contact:

    • IMMEDIATE: Flush with water for 15 minutes.

    • Do NOT use vinegar on skin immediately (exothermic reaction risk). Use water first to remove bulk chemical.

    • Seek medical attention.[4][5][7][9][10][11]

  • Eye Contact:

    • Force eyelids open.[4] Flush with eyewash station for minimum 15 minutes .[4][7]

    • Time is tissue: Seconds of delay = permanent corneal opacity.

Spill Cleanup (Small Scale < 50 mL)
  • Evacuate the immediate area if outside a hood.

  • Don PPE: Goggles, Face Shield, Laminate Gloves.

  • Absorb: Use a Universal Absorbent or Vermiculite .

    • Note: Do not use clay-based kitty litter if avoidable; reactive amines can sometimes heat up with certain clays.[2]

  • Neutralize: Treat the absorbed material with dilute acetic acid or citric acid to convert the volatile amine into a non-volatile salt.

  • Collect: Scoop into a hazardous waste bag labeled "Corrosive - Basic".

Disposal Considerations

Waste Categorization:

  • Stream: Basic/Alkaline Organic Waste.

  • Incompatibility: NEVER mix with Acids (exothermic heat/spattering) or Oxidizers (fire risk) in the waste container.

  • Protocol:

    • Dissolve small residues in a solvent (e.g., Ethanol).

    • Neutralize carefully with 1M HCl if required by your facility's waste protocols (perform in hood, watch for heat).

    • Label container: "Contains (1H-Imidazol-2-ylmethyl)-isobutyl-amine.[2] Corrosive. Toxic."

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21973641, ((1H-imidazol-2-yl)methyl)(methyl)amine (Analogous Structure).[1][2] Retrieved from [Link][2]

  • Ansell Chemical Resistance Guide.Permeation & Degradation Data for Amines.
  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Glove Selection Chart. Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.